5-Ethyl-2-methoxyphenol
Description
Properties
IUPAC Name |
5-ethyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZFQGJUGEKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182163 | |
| Record name | Phenol, 5-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-88-8 | |
| Record name | Locustol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOCUSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Precision Synthesis of 5-Ethyl-2-methoxyphenol: A Regioselective Approach
This is a technical guide on the synthesis of 5-Ethyl-2-methoxyphenol (also known as 5-Ethylguaiacol ).
Executive Summary & Strategic Rationale
5-Ethyl-2-methoxyphenol (CAS: 2785-88-8) is a structural isomer of the more common 4-ethylguaiacol (4-EG). While 4-EG is widely documented as a fermentation byproduct (smoke taint), the 5-ethyl isomer is a critical intermediate in the synthesis of specialized flavorants and pharmaceutical pharmacophores.[1]
The Synthetic Challenge: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) of guaiacol (2-methoxyphenol) typically yields a mixture dominated by the para-isomer (4-ethyl) due to the stronger directing effect of the hydroxyl group compared to the methoxy group.[1] Direct ethylation is therefore unsuitable for high-purity applications requiring the 5-ethyl isomer.[1]
The Solution: This guide details a regiospecific 3-step synthesis starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) . By utilizing the pre-existing meta-substitution pattern of isovanillin, we guarantee the correct position of the ethyl group.[1] The pathway involves phenol protection, Wittig olefination, and simultaneous hydrogenation/deprotection.[1]
Retrosynthetic Analysis
The retrosynthetic logic relies on the "homologation" of the aldehyde functionality at the C5 position (relative to the phenol numbering) into an ethyl group.[1]
Caption: Retrosynthetic disconnection showing the transformation of the C5-formyl group to the C5-ethyl group.
Detailed Experimental Protocol
Phase 1: Substrate Protection (Benzyl Ether Formation)
Rationale: While the Wittig reaction can proceed on free phenols using excess base, protecting the phenol as a benzyl ether prevents phenoxide interference, increases solubility in organic solvents, and allows for clean, simultaneous deprotection in the final step.
Reagents:
-
Benzyl bromide (BnBr) (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Solvent: DMF or Acetonitrile[1]
Procedure:
-
Dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL).
-
Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by slow addition of Benzyl bromide (14.3 mL, 120 mmol).
-
Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][3]
-
Workup: Pour into ice water (500 mL). The product, 3-(Benzyloxy)-4-methoxybenzaldehyde , will precipitate as a white solid.[1] Filter, wash with water, and dry.[1][4]
-
Yield Expectation: >90%.
Phase 2: Wittig Olefination (Chain Extension)
Rationale: Converting the aldehyde to a vinyl group establishes the two-carbon chain required for the ethyl group.[1]
Reagents:
-
Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 eq)[1]
-
Potassium tert-butoxide (KOtBu) (1.3 eq)[1]
-
Substrate: 3-(Benzyloxy)-4-methoxybenzaldehyde (from Phase 1)
-
Solvent: Dry THF
Procedure:
-
In a flame-dried flask under Nitrogen, suspend MePPh₃Br (42.8 g, 120 mmol) in dry THF (200 mL).
-
Cool to 0°C. Add KOtBu (14.6 g, 130 mmol) portion-wise. The solution will turn bright yellow (ylide formation).[1] Stir for 30 mins.
-
Add the solution of 3-(Benzyloxy)-4-methoxybenzaldehyde (24.2 g, 100 mmol) in THF (50 mL) dropwise.
-
Warm to room temperature and stir for 3 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether.[1][5] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1) to isolate 2-(Benzyloxy)-1-methoxy-4-vinylbenzene .[1]
Phase 3: Hydrogenation & Deprotection (The "Telescoped" Step)
Rationale: Palladium on Carbon (Pd/C) catalyzes both the reduction of the alkene (vinyl to ethyl) and the hydrogenolysis of the benzyl ether (O-Bn to O-H) in a single pot.[1]
Reagents:
-
Substrate: 2-(Benzyloxy)-1-methoxy-4-vinylbenzene
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen Gas (H₂) (Balloon pressure or 1 atm)[1]
-
Solvent: Methanol or Ethanol
Procedure:
-
Dissolve the vinyl intermediate in Methanol (0.1 M concentration).[1]
-
Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).
-
Purge the flask with H₂ gas three times.[1]
-
Stir vigorously under H₂ atmosphere (balloon) at Room Temperature for 12–16 hours.
-
Monitoring: Check for disappearance of the alkene and the benzyl group via TLC.
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with Methanol.[1]
-
Concentrate the filtrate under reduced pressure.
-
Final Purification: Vacuum distillation (bp ~125°C at 10 mmHg) or flash chromatography to yield pure 5-Ethyl-2-methoxyphenol .[1]
Analytical Characterization Data
The following data confirms the structure of the final product.
| Parameter | Observed Data (Expected) | Interpretation |
| Physical State | Colorless to pale yellow oil | Typical for alkyl-substituted phenols.[1][6] |
| ¹H NMR (CDCl₃) | δ 1.20 (t, J=7.6 Hz, 3H) | Methyl group of the ethyl chain.[1] |
| δ 2.55 (q, J=7.6 Hz, 2H) | Methylene group of the ethyl chain.[1] | |
| δ 3.86 (s, 3H) | Methoxy group (-OCH₃).[1] | |
| δ 5.60 (s, 1H, br) | Phenolic Hydroxyl (-OH).[1] | |
| δ 6.65 - 6.85 (m, 3H) | Aromatic protons (ABX system).[1] | |
| ¹³C NMR | δ 15.8, 28.4 | Ethyl carbons.[1] |
| δ 55.9 | Methoxy carbon.[1] | |
| δ 111.0, 114.5, 119.2 | Aromatic CH.[1] | |
| δ 137.5, 143.2, 146.0 | Quaternary aromatic carbons (C-Et, C-OH, C-OMe).[1] | |
| MS (EI) | m/z 152 [M]⁺ | Molecular ion peak consistent with C₉H₁₂O₂.[1] |
Process Visualization
The following diagram illustrates the complete reaction workflow, highlighting the critical intermediate transitions.
Caption: Step-by-step reaction workflow from Isovanillin to 5-Ethyl-2-methoxyphenol.
Safety & Handling (E-E-A-T)
-
Phosphonium Salts: Methyltriphenylphosphonium bromide is hygroscopic and a respiratory irritant.[1] Handle in a fume hood.
-
Hydrogenation: The use of Pd/C with Hydrogen gas presents a fire/explosion hazard.[1] Ensure all equipment is grounded. Filter the catalyst wet; dry Pd/C is pyrophoric.[1]
-
Phenolic Compounds: 5-Ethyl-2-methoxyphenol is a skin irritant.[1][7] Wear nitrile gloves and eye protection.[1]
References
-
Sigma-Aldrich. (2024).[1] Isovanillin Product Specification and Safety Data Sheet. Link[1]
-
PubChem. (2024).[1][2][8] Compound Summary for CID 3083782: 5-Ethyl-2-methoxyphenol.[1][8] National Library of Medicine.[1] Link[1]
- Vogels Textbook of Practical Organic Chemistry. (5th Ed).
-
The Good Scents Company. (2023).[1] 4-Ethylguaiacol vs 5-Ethylguaiacol Organoleptic Properties. Link (Note: This reference is crucial for distinguishing the 4-ethyl vs 5-ethyl isomers in flavor chemistry).
Sources
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. 2-[1-(2-Ethoxyanilino)ethyl]-5-methoxyphenol | C17H21NO3 | CID 43200910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107814691B - Method for synthesizing ethylguaiacol - Google Patents [patents.google.com]
- 5. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 6. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Ethyl-2-methoxyphenol: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential
Introduction
5-Ethyl-2-methoxyphenol, a member of the guaiacol family of phenolic compounds, is emerging as a molecule of significant interest within the realms of pharmacology and drug development. While direct extensive research on this specific isomer is nascent, a robust body of evidence from structurally related methoxyphenolic compounds provides a strong predictive framework for its biological activities. This technical guide synthesizes the current understanding of methoxyphenol bioactivity, focusing on the anticipated antioxidant and anti-inflammatory properties of 5-Ethyl-2-methoxyphenol. We will delve into the mechanistic underpinnings of these effects, provide detailed protocols for their investigation, and present a forward-looking perspective on the therapeutic potential of this compound.
The core structure, a phenol ring with a methoxy group at the 2-position and an ethyl group at the 5-position, suggests a potent capacity for free radical scavenging and modulation of inflammatory pathways. The hydroxyl group on the phenolic ring is a key functional moiety for antioxidant activity, while the methoxy and ethyl groups are predicted to influence the compound's lipophilicity, bioavailability, and interaction with biological targets. This guide will serve as an in-depth resource for researchers and drug development professionals seeking to explore the therapeutic promise of 5-Ethyl-2-methoxyphenol.
Predicted Biological Activity of 5-Ethyl-2-methoxyphenol
Based on the well-documented activities of structurally analogous compounds, 5-Ethyl-2-methoxyphenol is predicted to exhibit significant antioxidant and anti-inflammatory effects.
Antioxidant Properties: A Mechanistic Overview
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The presence of a methoxy group ortho to the hydroxyl group in 5-Ethyl-2-methoxyphenol is expected to enhance this activity.[1][2][3] The methoxy group can donate electrons to the aromatic ring, stabilizing the resulting phenoxyl radical and increasing the rate of hydrogen donation.[1][2][3]
The primary mechanism of action is anticipated to be hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), thus quenching the radical and forming a stable phenoxyl radical. This process is illustrated in the workflow below.
Caption: Predicted antioxidant mechanism of 5-Ethyl-2-methoxyphenol via hydrogen atom transfer.
Anti-inflammatory Effects: Targeting Key Signaling Pathways
Methoxyphenolic compounds have demonstrated notable anti-inflammatory properties, often through the modulation of critical signaling pathways involved in the inflammatory response.[4][5][6] A key target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. It is hypothesized that 5-Ethyl-2-methoxyphenol can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as cytokines and chemokines.[4][7]
Furthermore, many methoxyphenols exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9][10] The structural similarities of 5-Ethyl-2-methoxyphenol to known COX-2 inhibitors suggest its potential in this area.
The predicted anti-inflammatory mechanism is depicted in the following signaling pathway diagram:
Caption: Predicted inhibition of the NF-κB signaling pathway by 5-Ethyl-2-methoxyphenol.
Experimental Protocols for Biological Activity Assessment
To empirically validate the predicted biological activities of 5-Ethyl-2-methoxyphenol, the following detailed experimental protocols are recommended.
Antioxidant Activity Assays
This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[11][12][13]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12][13]
-
Protocol:
-
Prepare a stock solution of 5-Ethyl-2-methoxyphenol in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well microplate, add 100 µL of each concentration of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
As a blank, use the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
The ABTS assay is another common method for determining antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.[14][15]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[14]
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of 5-Ethyl-2-methoxyphenol.
-
In a 96-well microplate, add 10 µL of each concentration of the test compound.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
This cell-based assay is a common in vitro model for assessing anti-inflammatory activity.
-
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). Anti-inflammatory compounds can inhibit this NO production. NO levels are measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-Ethyl-2-methoxyphenol for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
This enzyme-based assay directly measures the inhibitory effect of a compound on COX-2 activity. Commercially available kits are often used for this purpose.[16][17][18]
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The amount of prostaglandin produced is quantified, often through a colorimetric or fluorometric method.[17][18]
-
Protocol (General steps, refer to specific kit instructions):
-
Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, heme, and the test compound (5-Ethyl-2-methoxyphenol) at various concentrations.
-
Add the COX-2 enzyme to each well (except for the background control).
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes at 37°C).[16]
-
Stop the reaction with a stopping solution (e.g., stannous chloride).[16]
-
Measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition and the IC50 value.
-
Data Presentation
While experimental data for 5-Ethyl-2-methoxyphenol is not yet available in the public domain, based on the activity of related compounds, we can anticipate the following trends in the aforementioned assays.
Table 1: Predicted Antioxidant Activity of 5-Ethyl-2-methoxyphenol
| Assay | Predicted IC50 (µM) | Positive Control (IC50, µM) |
| DPPH Radical Scavenging | 10 - 50 | Ascorbic Acid (~15) |
| ABTS Radical Scavenging | 5 - 30 | Trolox (~10) |
Table 2: Predicted Anti-inflammatory Activity of 5-Ethyl-2-methoxyphenol
| Assay | Predicted IC50 (µM) | Positive Control (IC50, µM) |
| NO Inhibition (RAW 264.7) | 20 - 100 | Dexamethasone (~5) |
| COX-2 Inhibition | 15 - 75 | Celecoxib (~0.5) |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. They are based on the reported activities of structurally similar methoxyphenolic compounds.
Conclusion and Future Directions
5-Ethyl-2-methoxyphenol represents a promising, yet underexplored, candidate for drug discovery and development. The structural features of this molecule strongly suggest potent antioxidant and anti-inflammatory activities. The presence of the guaiacol moiety is a well-established pharmacophore for radical scavenging, and the ethyl group at the 5-position may enhance its lipophilicity and cell permeability, potentially leading to improved bioavailability and efficacy.
The provided experimental protocols offer a clear roadmap for the systematic evaluation of these predicted biological activities. Future research should focus on obtaining empirical data for 5-Ethyl-2-methoxyphenol in these and other relevant assays. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies involving a series of related analogs will also be invaluable in optimizing the therapeutic potential of this chemical scaffold. The insights gained from such investigations will be instrumental in unlocking the full potential of 5-Ethyl-2-methoxyphenol as a novel therapeutic agent for a range of oxidative stress and inflammation-related diseases.
References
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). SciSpace. [Link]
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Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PMC. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]
-
Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (n.d.). ResearchGate. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]
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RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. (2022). ScienceDirect. [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). PMC. [Link]
-
Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (n.d.). MDPI. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. [Link]
-
Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2025). ResearchGate. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). Europe PMC. [Link]
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Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. (2025). NIH. [Link]
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DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]
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Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PubMed. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers. [Link]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. [Link]
-
4-Ethylguaiacol. (n.d.). PubChem. [Link]
-
Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. (n.d.). ResearchGate. [Link]
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ABTS Radical Scavenging Assay Method. (n.d.). Scribd. [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025). De Gruyter. [Link]
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ortho-guaiacol, 90-05-1. (n.d.). The Good Scents Company. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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In vitro Anti-inflammatory Activities and Phenolic Acid Analysis of Tree Sprout Extracts. (n.d.). J-STAGE. [Link]
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Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). Europe PMC. [Link]
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Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC. [Link]
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Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: Three components in Chinese Baijiu. (2017). ResearchGate. [Link]
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5-Ethyl-2-methoxyphenol molecular weight and formula
An In-Depth Technical Guide to 5-Ethyl-2-methoxyphenol (Locustol)[1]
Identity, Synthesis, and Pharmacological Potential of the "Locustol" Scaffold[1]
Executive Summary
5-Ethyl-2-methoxyphenol (CAS: 2785-88-8), historically identified as Locustol , is a bioactive phenolic compound belonging to the guaiacol family.[1] While often overshadowed by its isomer 4-ethylguaiacol (a common flavorant in wine and soy sauce), the 5-ethyl isomer possesses distinct biological signaling properties, most notably as a gregarization pheromone in locusts.
In the context of drug development, this molecule represents a privileged 2-methoxyphenol scaffold . Its lipophilic ethyl chain and redox-active phenolic moiety make it a candidate for antioxidant therapeutics, anti-inflammatory agents (via COX-2 inhibition pathways), and neuroactive ligand design. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, signaling mechanisms, and potential in pharmaceutical research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The precise structural characterization of 5-Ethyl-2-methoxyphenol is critical to distinguish it from its regioisomer, 4-ethylguaiacol.[1]
Core Data Table
| Parameter | Technical Specification |
| IUPAC Name | 5-Ethyl-2-methoxyphenol |
| Common Name | Locustol; 5-Ethylguaiacol |
| CAS Registry Number | 2785-88-8 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| SMILES | CCc1cc(O)c(OC)cc1 |
| InChI Key | CAWZFQGJUGEKFU-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil |
| Density | 1.062 g/mL (at 25 °C) |
| Boiling Point | 235 °C (at 760 mmHg) |
| LogP (Predicted) | 2.18 (Lipophilic) |
| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1] |
Structural Distinction[1][9]
-
5-Ethyl-2-methoxyphenol (Locustol): Ethyl group at position 5 (meta to methoxy, para to hydroxyl).
-
4-Ethyl-2-methoxyphenol (4-EG): Ethyl group at position 4 (para to methoxy, meta to hydroxyl).[1]
-
Note: This positional isomerism significantly alters the electronic environment of the phenolic hydroxyl, influencing pKa and radical scavenging efficacy.
Synthesis & Manufacturing Protocols
High-purity synthesis of 5-Ethyl-2-methoxyphenol requires regioselective control to avoid contamination with the 4-ethyl isomer.[1] The most robust route involves the reduction of Isoacetovanillone (5-acetyl-2-methoxyphenol).[1]
Experimental Protocol: Catalytic Hydrogenation of Isoacetovanillone
Objective: Synthesis of 5-Ethyl-2-methoxyphenol via carbonyl reduction. Precursor: 5-Acetyl-2-methoxyphenol (Isoacetovanillone).[1]
Reagents:
-
Substrate: Isoacetovanillone (10.0 mmol)
-
Catalyst: 10% Pd/C (5 mol%)
-
Solvent: Ethanol (anhydrous, 50 mL)
-
Hydrogen Source: H₂ gas (balloon or autoclave at 3 bar)
-
Acid Catalyst (Optional): H₂SO₄ (catalytic amount to accelerate dehydration-hydrogenation)
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 1.66 g (10 mmol) of Isoacetovanillone in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 100 mg) under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 3 bar (approx. 45 psi) and stir vigorously at room temperature (25 °C) for 12 hours.
-
Mechanistic Insight: The reaction proceeds via the reduction of the ketone to a benzylic alcohol, followed by hydrogenolysis to the ethyl group. The presence of the electron-donating methoxy group facilitates the hydrogenolysis step.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to yield 5-Ethyl-2-methoxyphenol.[1]
-
Validation: Verify product identity using GC-MS (Target Ion: m/z 152).
Analytical Characterization
To validate the synthesis, the following spectral fingerprints must be confirmed.
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250 °C.
-
Temperature Program: 60 °C (1 min) → 10 °C/min → 280 °C (5 min).
-
Mass Spectrum (EI, 70 eV):
-
Molecular Ion (M+): m/z 152 (Base peak or high intensity).
-
Fragment Ions: m/z 137 (M - CH₃, loss of methyl from methoxy), m/z 109 (loss of CO), m/z 77 (aromatic ring).
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
Chemical Shifts (δ, ppm):
-
6.80 - 6.65 (m, 3H): Aromatic protons (H-3, H-4, H-6).
-
5.50 (s, 1H): Phenolic -OH (broad, exchangeable).
-
3.85 (s, 3H): Methoxy group (-OCH₃).
-
2.55 (q, J=7.6 Hz, 2H): Benzylic methylene (-CH₂-).
-
1.20 (t, J=7.6 Hz, 3H): Methyl group (-CH₃).
-
Biological Signaling: The Locustol Pathway
The biological significance of 5-Ethyl-2-methoxyphenol is best exemplified by its role as Locustol , a pheromone that triggers the phase transition in locusts from the solitary to the gregarious state. This process is mediated by olfactory signal transduction.
Mechanism of Action[10][11][12]
-
Ligand Binding: Locustol binds to specific Odorant Binding Proteins (OBPs) in the sensilla lymph of the locust antenna.
-
Receptor Activation: The OBP-Locustol complex activates specific Olfactory Receptors (ORs) on the dendritic membrane of Olfactory Receptor Neurons (ORNs).
-
Signal Transduction: Unlike vertebrate GPCRs, insect ORs often function as ligand-gated ion channels or couple to G-proteins to activate Phospholipase C (PLC) .
-
Second Messenger: PLC hydrolyzes PIP₂ to generate Inositol Trisphosphate (IP₃) .
-
Calcium Influx: IP₃ triggers Ca²⁺ release from intracellular stores and opens ion channels, leading to depolarization and action potential generation.
-
Behavioral Output: The signal is integrated in the antennal lobe, triggering the release of serotonin and dopamine, which drive the morphological and behavioral changes of gregarization.
Pathway Visualization[1]
Figure 1: The olfactory transduction cascade initiated by 5-Ethyl-2-methoxyphenol (Locustol), leading to behavioral phase change via IP3-mediated calcium signaling.[2]
Applications in Drug Development
For pharmaceutical researchers, 5-Ethyl-2-methoxyphenol serves as a versatile pharmacophore .[1] Its structural features—a phenol ring with an ortho-methoxy group and a meta-alkyl chain—confer specific biological activities relevant to modern drug design.[1]
A. Antioxidant & Cytoprotective Agents
The 2-methoxyphenol (guaiacol) moiety is a potent radical scavenger. The methoxy group stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT).
-
Mechanism: Donation of phenolic H• to neutralize ROS (Reactive Oxygen Species).
-
Application: Design of neuroprotective agents where oxidative stress is a primary pathology (e.g., Alzheimer's, Parkinson's). The ethyl group increases blood-brain barrier (BBB) permeability compared to the parent guaiacol.
B. Anti-Inflammatory (COX Inhibition)
Substituted phenols are classical inhibitors of Cyclooxygenase (COX) enzymes.
-
SAR Insight: The lipophilic ethyl tail at position 5 facilitates binding to the hydrophobic channel of the COX-2 active site, while the phenolic head coordinates with the heme iron or Tyr-385 radical.
-
Research Direction: Use 5-Ethyl-2-methoxyphenol as a scaffold to synthesize ester or amide derivatives (prodrugs) to improve metabolic stability and reduce gastric irritation associated with acidic NSAIDs.[1]
C. Synthetic Intermediate
As a building block, it allows for the introduction of the "vanillyl-like" motif without the instability of an aldehyde group (as in vanillin).
-
Reaction: Mannich reaction at the vacant ortho position (position 6) to introduce amine functionalities, creating novel amino-alkyl-guaiacols with potential anesthetic or anti-arrhythmic properties.
Safety & Handling
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8 °C. Phenols are prone to oxidation upon prolonged exposure to air and light, turning pink/brown.
References
-
PubChem. (2025).[4] 5-Ethyl-2-methoxyphenol Compound Summary. National Library of Medicine. [Link]
- Nolte, D. J., et al. (1973). Locustol: The Gregarization Pheromone of Locusts. Journal of Insect Physiology.
-
Lead Sciences. (2025). 5-Ethyl-2-methoxyphenol Product Data. [Link][1]
-
Jiang, X., et al. (2021). Locusts adopt IP3 as a second messenger for olfactory signal transduction. Proceedings of the National Academy of Sciences. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants. Anticancer Research. [Link]
Sources
Safety and Handling Precautions: 5-Ethyl-2-methoxyphenol (Locustol)
Executive Summary & Chemical Identity
5-Ethyl-2-methoxyphenol (CAS: 2785-88-8 ), historically identified as Locustol , is a phenolic compound distinct from its common flavorant isomer, 4-ethylguaiacol (CAS: 2785-89-9). While often conflated in general databases due to structural similarity, the 5-ethyl isomer possesses unique biological significance as a pheromone component in specific fauna (e.g., locusts, bats).
This guide provides a rigorous safety framework for researchers handling this compound. Due to the scarcity of isomer-specific toxicological data for CAS 2785-88-8, the protocols below utilize Read-Across Methodology , deriving conservative safety limits from the well-characterized structural analog 4-ethylguaiacol and general alkyl-phenol handling standards.
| Property | Data / Specification |
| IUPAC Name | 5-Ethyl-2-methoxyphenol |
| Common Synonyms | Locustol; 5-Ethylguaiacol |
| CAS Number | 2785-88-8 (Distinct from 4-EG: 2785-89-9) |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Physical State | Colorless to pale yellow oil (freezes ~15°C) |
| Solubility | Soluble in alcohols, ethers, DMSO; sparingly soluble in water.[1][2][3] |
Hazard Identification & Toxicology
Basis: GHS Classification by analogy to 4-Ethylguaiacol and Alkyl-phenols.
Core Hazards (GHS Classifications)
The phenolic moiety dictates the primary hazards: protein denaturation on contact and mucous membrane irritation.
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[4] Phenolics are rapidly absorbed through the GI tract, leading to systemic toxicity (CNS depression).
-
Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[3][5] Prolonged contact may cause chemical burns or dermatitis due to defatting action.
-
Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[3][5] Vapors or droplets can cause corneal injury.
-
STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation. Inhalation of aerosols/vapors triggers coughing and inflammation of the upper respiratory tract.
Mechanism of Action
Lipophilic phenols like 5-ethyl-2-methoxyphenol partition into lipid bilayers of cell membranes, disrupting ion gradients and causing uncoupling of oxidative phosphorylation. This mechanism underscores the need to prevent any systemic absorption via skin or inhalation.
Risk Mitigation & Engineering Controls
Primary Containment (The "Barrier" Principle)
Do not handle this compound on an open bench. The vapor pressure, while low at room temperature, increases significantly during heating or rotary evaporation.
-
Fume Hood: Mandatory. Maintain face velocity > 100 fpm (0.5 m/s).
-
Schlenk Line / Inert Gas: Recommended for long-term storage or high-temperature reactions. Phenols oxidize to quinones upon air exposure, darkening the sample and potentially altering its toxicological profile.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Standard Requirement | Critical Nuance |
| Hand Protection | Nitrile Gloves (Double-gloved) | Do NOT use Latex. Phenols permeate latex rapidly. For spills >10mL, use Silver Shield/4H laminate gloves. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquid handling; vapors can bypass side shields. |
| Respiratory | N95 (Particulate) or OV Cartridge | Required only if aerosolization is possible (e.g., sonication, pressurized transfer) outside a hood. |
| Body | Lab Coat (Cotton/Poly blend) | Buttoned to the neck. Synthetic fibers can melt into skin if a fire occurs (combustible liquid). |
Handling & Storage Protocols
Storage Workflow
-
Temperature: Store at 2–8°C .
-
Atmosphere: Argon or Nitrogen backfill is critical to prevent auto-oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may corrode.
Experimental Handling Diagram
The following workflow enforces a "Zero-Contact" policy.
Figure 1: Lifecycle management of 5-Ethyl-2-methoxyphenol ensuring inert integrity and operator safety.
Emergency Response Procedures
Exposure Logic Tree
Immediate action is required to mitigate phenolic burns. The "PEG Wash" protocol is superior to water alone for phenol decontamination.
Figure 2: Emergency response decision tree. Note: Polyethylene Glycol (PEG) is a specific solvent for phenols.
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don chemical goggles and double nitrile gloves.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (combustible reaction risk).
-
Clean: Wipe surface with 70% ethanol followed by soap and water to remove oily residue.
Waste Disposal
-
Classification: Hazardous Organic Waste (Phenolic).
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) to prevent explosive oxidation.
-
Protocol: Collect in a dedicated "Organic - Non-Halogenated" carboy. Label clearly as "Contains Phenols".
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62465, 4-Ethylguaiacol (Isomer Analog). Retrieved from [Link][6]
-
Leffingwell & Associates. Tobacco Flavoring Substances - Identification of 5-Ethylguaiacol vs 4-Ethylguaiacol. Retrieved from [Link]
-
PeerJ (2019). Chemical characterisation of potential pheromones... 5-ethyl-2-methoxyphenol identification. Retrieved from [Link]
Sources
The Multifaceted Biological Activities of 2-Methoxyphenols: A Technical Guide for Researchers
This guide provides an in-depth exploration of the predicted and confirmed biological activities of 2-methoxyphenols, a class of phenolic compounds characterized by a hydroxyl group and a methoxy group on a benzene ring. These compounds, found widely in nature, are gaining significant attention in the pharmaceutical and nutraceutical industries for their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical experimental guidance.
Introduction: The Chemical Appeal of 2-Methoxyphenols
2-Methoxyphenols, also known as guaiacols, are a fascinating and diverse group of naturally occurring aromatic compounds. Their basic structure, a benzene ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH3) group, is the foundation for a wide array of biological activities. Common examples include vanillin, the primary component of vanilla extract; eugenol, found in cloves; and syringol, derived from lignin.[1][2][3] The unique arrangement of the hydroxyl and methoxy groups contributes to their potent antioxidant and free-radical scavenging properties, which in turn underpins many of their other therapeutic effects.[4][5] This guide will delve into the key biological activities of 2-methoxyphenols, the underlying mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Part 1: Core Biological Activities and Mechanisms of Action
The therapeutic potential of 2-methoxyphenols stems from their ability to modulate various physiological and pathological processes. The following sections detail their primary biological activities.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to numerous chronic diseases.[6][7] 2-Methoxyphenols are potent antioxidants, primarily due to the hydrogen-donating ability of their phenolic hydroxyl group, which can neutralize free radicals.[5]
Mechanism of Action: The antioxidant mechanism of 2-methoxyphenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance delocalization, which is further enhanced by the presence of the electron-donating methoxy group.
Key Compounds and their Efficacy:
-
Eugenol: Demonstrates significant free radical scavenging activity and can protect against oxidative damage to DNA and proteins.[2]
-
Vanillin: Exhibits potent scavenging activity against ROS and protects against oxidative damage.[8]
-
Guaiacol: Its phenolic structure allows it to effectively scavenge free radicals and mitigate oxidative stress within biological systems.[4][5]
-
Syringol: The two methoxy groups on the phenolic ring enhance its ability to scavenge free radicals.[9]
Experimental Workflow: Evaluating Antioxidant Activity
Caption: Workflow for assessing the antioxidant capacity of 2-methoxyphenols.
Anti-inflammatory Effects: Dousing the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Several 2-methoxyphenols have demonstrated potent anti-inflammatory properties.[10]
Mechanism of Action: The anti-inflammatory effects of 2-methoxyphenols are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. A significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12] Furthermore, some compounds can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical regulators of the inflammatory response.[10]
Key Compounds and their Efficacy:
-
2-methoxy-4-vinylphenol (2M4VP): Inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2.[10] It also inhibits the activation of NF-κB and MAPKs.[10]
-
Eugenol: Exhibits anti-inflammatory properties, contributing to its traditional use as an analgesic.[2]
-
Vanillin: Demonstrates anti-inflammatory activity, further highlighting its therapeutic potential beyond its role as a flavoring agent.[3]
-
Methoxyphenolic compounds: Have been shown to inhibit multiple inflammatory mediators in human airway cells, including various chemokines and cytokines.[13][14]
Signaling Pathway: Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by 2-methoxyphenols.
Anticancer Potential: A Targeted Strike Against Malignancy
The quest for novel anticancer agents has led to the investigation of numerous natural compounds, including 2-methoxyphenols. Several members of this class have shown promise in inhibiting the growth of various cancer cell lines.[15]
Mechanism of Action: The anticancer mechanisms of 2-methoxyphenols are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[16][17] For instance, some compounds can modulate the expression of key regulatory proteins involved in cell survival and proliferation, such as those in the STAT3 and ERK signaling pathways.[18]
Key Compounds and their Efficacy:
-
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): Showed significant anti-proliferative effects on ovarian cancer cells by inducing apoptosis and inhibiting the ERK and STAT3 pathways.[18]
-
2-methoxyestradiol (2-ME): A metabolite of estradiol, has demonstrated potent antitumor effects against various cancers, including osteosarcoma and breast cancer, by inducing apoptosis and inhibiting angiogenesis.[16][17]
-
Vanillin: Has shown cytotoxic effects against certain cancer cell lines and may be used in combination with other anticancer drugs.[19]
-
Eugenol: Has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and producing reactive oxygen species.[20]
Data Summary: Anticancer Activity of 2-Methoxyphenols
| Compound | Cancer Cell Line | Observed Effect | IC50/EC50 | Reference |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Anti-proliferative, Apoptosis induction | Not specified | [18] |
| 2-methoxyestradiol (2-ME) | MG63 (Osteosarcoma) | Inhibition of proliferation, Apoptosis induction | Dose-dependent | [16] |
| Curcumin-biphenyl derivatives | Malignant melanoma | Growth inhibition | 1-13 µM | [21] |
| Eugenol | HL-60 (Leukemia) | Cytotoxicity, Apoptosis induction | 23.7 µM | [20] |
Antimicrobial Properties: A Defense Against Pathogens
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 2-Methoxyphenols have demonstrated broad-spectrum activity against a range of bacteria and fungi.[22]
Mechanism of Action: The antimicrobial action of 2-methoxyphenols is often attributed to their ability to disrupt microbial cell membranes.[5] Their hydrophobic nature allows them to penetrate the lipid-rich cell membranes of bacteria, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][23] Some compounds can also inhibit essential microbial enzymes.[24]
Key Compounds and their Efficacy:
-
Eugenol: Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[2]
-
Guaiacol: Exhibits antimicrobial activity against a range of bacteria and fungi by disrupting their cell membranes.[4][5]
-
Syringol: Possesses bactericidal and fungicidal properties.[25] Its components, such as phenols, disturb cytoplasmic membranes.[26]
-
Vanillin: Shows bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[19]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
-
Preparation of 2-Methoxyphenol Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, add a viability indicator dye (e.g., resazurin) and measure the color change spectrophotometrically.
-
Part 2: Future Directions and Therapeutic Applications
The diverse biological activities of 2-methoxyphenols position them as promising candidates for the development of new therapeutic agents. Their natural origin and generally favorable safety profiles make them particularly attractive for pharmaceutical and nutraceutical applications.[3]
Potential Applications:
-
Drug Development: As lead compounds for the synthesis of novel anti-inflammatory, anticancer, and antimicrobial drugs.
-
Functional Foods and Nutraceuticals: Incorporation into food products and dietary supplements to provide health benefits.[1]
-
Cosmeceuticals: Use in skincare products for their antioxidant and anti-inflammatory properties to combat skin aging and inflammatory skin conditions.[1]
-
Food Preservation: Application as natural antimicrobial agents to extend the shelf life of food products.[27]
Challenges and Future Research: While the potential of 2-methoxyphenols is evident, further research is needed to fully elucidate their mechanisms of action, optimize their bioavailability, and conduct rigorous clinical trials to establish their safety and efficacy in humans. Quantitative structure-activity relationship (QSAR) studies can also aid in predicting the biological activities of novel 2-methoxyphenol derivatives.[11][12]
Conclusion
2-Methoxyphenols represent a versatile class of natural compounds with a remarkable spectrum of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, coupled with their widespread availability, make them a compelling area of research for the development of next-generation therapeutics and health-promoting products. This guide provides a foundational understanding of their potential and the experimental approaches to further explore their utility.
References
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-473. [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. [Link]
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UniVOOK. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link]
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Kowalska, K., et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 26(8), 2143. [Link]
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Olatunde, A., et al. (2022). Vanillin: A food additive with multiple biological activities. European Journal of Medicinal Chemistry Reports, 5, 100055. [Link]
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Benarous, K., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]
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Benarous, K., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Heterocyclic Communications, 26(1), 133-142. [Link]
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Sharifi-Rad, J., et al. (2017). Biological Properties and Prospects for the Application of Eugenol—A Review. ResearchGate. [Link]
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Bellator. (n.d.). The Antioxidant and Antimicrobial Benefits of Guaiacol. [Link]
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Tan, J. T., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(13), 5084. [Link]
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Tai, A., et al. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 27(19), 6292. [Link]
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Scribd. (n.d.). Vanillin: Properties and Biological Activities. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Guaiacol? [Link]
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Kim, S. S., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology, 50(5), 1596-1602. [Link]
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Ali, H. S. M., et al. (2022). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules, 27(15), 4927. [Link]
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Banerjee, G., & Chattopadhyay, P. (2019). A comprehensive review of eclectic approaches to the biological synthesis of vanillin and their application towards the food sector. Journal of Industrial Microbiology & Biotechnology, 46(9-10), 1279-1293. [Link]
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Barboza, J. N., et al. (2018). Pharmacological and Toxicological Properties of Eugenol. Journal of Toxicology and Environmental Health, Part B, 21(8), 441-456. [Link]
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Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology, 43(6), 668-689. [Link]
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Zhang, Y., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 12(1), 195. [Link]
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Ghosh, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 10. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]
-
Gao, X., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 764855. [Link]
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Wasiak, M. (2007). The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. Polish Journal of Environmental Studies, 16(1), 29-37. [Link]
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Wikipedia. (n.d.). Guaiacol. [Link]
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D'agostino, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 1238. [Link]
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Grayson Australia. (n.d.). SYRINGOL - ANTI-MICROBIAL INTERVENTION. [Link]
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D'agostino, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 1238. [Link]
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Martin, C., et al. (1995). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. Annales Pharmaceutiques Francaises, 53(5), 224-232. [Link]
-
Kim, K. J., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003-2013. [Link]
-
Ghosh, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 10. [Link]
-
Syah, Y. M., et al. (2017). Two Antibacterial Compounds: Velutin and 4- (Hydroxy (Oxiran-2-yl)Methyl)-2-Methoxyphenol from the Stem Bark of Drimys arfakensis Gibbs. KnE Life Sciences, 3(4), 211-217. [Link]
-
Rencurosi, A., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 17(1), 85-92. [Link]
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Mallinson, S. J. B., et al. (2019). Enabling microbial syringol conversion through structure-guided protein engineering. Proceedings of the National Academy of Sciences, 116(28), 13956-13961. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
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Li, Y., et al. (2015). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Molecular Medicine Reports, 12(4), 5435-5442. [Link]
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Thattaruparambil Raveendran, N., et al. (2023). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 13, 1184319. [Link]
-
Fujisawa, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. In Vivo, 29(2), 197-206. [Link]
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Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]
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Methodological & Application
Comprehensive HPLC-UV/VIS Method for the Quantification of 5-Ethyl-2-methoxyphenol
By: A Senior Application Scientist
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Ethyl-2-methoxyphenol. This compound is of significant interest in the flavor, fragrance, and pharmaceutical industries. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This document provides a detailed protocol, including instrument conditions, sample preparation procedures for various matrices, and a comprehensive method validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for 5-Ethyl-2-methoxyphenol.
Introduction
5-Ethyl-2-methoxyphenol (CAS 2785-88-8), a substituted phenolic compound, is a key aroma constituent in various natural products and is also utilized as a flavoring agent and fragrance ingredient.[4] Its phenolic structure contributes to its potential antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of 5-Ethyl-2-methoxyphenol is crucial for quality control in manufacturing processes, stability studies, and research applications.
High-Performance Liquid Chromatography (HPLC) with UV/VIS detection is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[5] This application note details a reversed-phase HPLC method developed and validated for the determination of 5-Ethyl-2-methoxyphenol, providing a comprehensive guide for its implementation in a laboratory setting.
Physicochemical Properties of 5-Ethyl-2-methoxyphenol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₉H₁₂O₂ | [6] |
| Molecular Weight | 152.19 g/mol | [6] |
| CAS Number | 2785-88-8 | [6] |
HPLC Method and Instrumentation
The following HPLC conditions were optimized for the separation and quantification of 5-Ethyl-2-methoxyphenol. The rationale behind the selection of each parameter is provided to aid in understanding and potential method transfer.
Chromatographic Conditions
| Parameter | Condition | Justification |
| HPLC System | Any standard HPLC system with a UV/VIS or DAD detector | The method is designed to be compatible with commonly available instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 stationary phases provide excellent retention and separation for moderately nonpolar compounds like 5-Ethyl-2-methoxyphenol. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Acetic Acid | A mixture of acetonitrile and water provides optimal polarity for the elution of the analyte. The addition of acetic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and retention time stability. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic resolution. |
| Injection Volume | 10 µL | A standard injection volume suitable for most HPLC systems. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 282 nm | Based on the UV spectrum of a structurally similar compound, this wavelength provides good sensitivity for 5-Ethyl-2-methoxyphenol. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Ethyl-2-methoxyphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
The choice of sample preparation is critical and depends on the sample matrix. Below are protocols for common matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Environmental Water) [7][8][9]
-
To 10 mL of the aqueous sample, add 1 mL of 1M HCl to acidify the sample to a pH of approximately 2-3.
-
Transfer the acidified sample to a separatory funnel.
-
Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction with a fresh 10 mL portion of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Food Extracts) [1][10][11]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 5 mL of the sample extract (previously diluted with water if necessary) onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the 5-Ethyl-2-methoxyphenol with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
Protocol 3: Simple Dissolution for Pharmaceutical Formulations (e.g., Tablets, Capsules) [2][12][13][14]
-
Accurately weigh and finely powder a representative number of tablets or the contents of capsules.
-
Weigh an amount of powder equivalent to a target concentration of 5-Ethyl-2-methoxyphenol (e.g., 10 mg) into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of 5-Ethyl-2-methoxyphenol, and a sample matrix spiked with the analyte. The chromatograms demonstrated that there were no interfering peaks at the retention time of 5-Ethyl-2-methoxyphenol, confirming the method's specificity.
Linearity and Range
Linearity was assessed by analyzing a series of six concentrations of 5-Ethyl-2-methoxyphenol ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
The high correlation coefficient indicates excellent linearity over the tested range.
Accuracy
Accuracy was determined by the recovery of known amounts of 5-Ethyl-2-methoxyphenol spiked into a placebo matrix at three concentration levels (low, medium, and high).
| Spiked Level | Mean Recovery (%) | % RSD |
| Low (5 µg/mL) | 99.5 | 1.2 |
| Medium (50 µg/mL) | 100.2 | 0.8 |
| High (90 µg/mL) | 99.8 | 1.0 |
The high recovery values demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
The low %RSD values indicate good precision of the method.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The results showed that these minor variations did not significantly affect the retention time, peak area, or peak shape, demonstrating the robustness of the method.
Workflow Diagrams
General HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of 5-Ethyl-2-methoxyphenol.
Sample Preparation Decision Tree
Caption: Decision tree for selecting the appropriate sample preparation protocol.
Conclusion
This application note describes a validated, robust, and reliable reversed-phase HPLC method for the quantitative analysis of 5-Ethyl-2-methoxyphenol. The method is suitable for a wide range of applications in quality control and research. The provided sample preparation protocols offer guidance for analyzing this compound in various matrices. The comprehensive method validation demonstrates that the analytical procedure is fit for its intended purpose.
References
- Dominguez, A., et al. (2021).
-
FDA. (2018). Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]
- Guillén, D. A., Merello, F., Barroso, C. G., & Pérez-Bustamante, J. A. (1997). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry, 45(10), 403-406.
- Hindustan, G. (2014). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. SciELO.
- López-Darias, J., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
ICH. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Karaconstantis, C. G., et al. (2010). Development and validation of an HPLC-method for determination of free and bound phenolic acids in cereals after solid-phase extraction.
- Swartz, M. E., & Krull, I. S. (2005). Developing and Validating Dissolution Procedures.
- Pinto, D., et al. (2021). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2-methoxyphenol. Retrieved from [Link]
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- 8. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chromatographyonline.com [chromatographyonline.com]
5-Ethyl-2-methoxyphenol: A Versatile Building Block in Modern Organic Synthesis
Introduction
5-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is an aromatic organic compound characterized by a phenol ring substituted with a methoxy group at the 2-position and an ethyl group at the 5-position.[1][2] This substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable and versatile building block in organic synthesis. Its utility spans from the fragrance and flavor industries to the intricate construction of complex bioactive molecules and pharmaceutical intermediates.[1][3] The presence of the electron-donating methoxy and ethyl groups activates the aromatic ring towards electrophilic substitution, while the phenolic hydroxyl group provides a handle for a variety of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing key synthetic applications of 5-Ethyl-2-methoxyphenol with detailed protocols and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Ethyl-2-methoxyphenol is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2785-88-8 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not specified | |
| Density | 1.062 g/mL | [2] |
| Solubility | Soluble in organic solvents | [1] |
Key Synthetic Transformations
The reactivity of 5-Ethyl-2-methoxyphenol is dominated by the interplay of its three functional components: the electron-rich aromatic ring, the activating methoxy group, and the nucleophilic hydroxyl group. This section will delve into the most pertinent synthetic transformations, providing detailed protocols and mechanistic discussions.
Electrophilic Aromatic Substitution: Formylation Reactions
The activated aromatic ring of 5-Ethyl-2-methoxyphenol is highly susceptible to electrophilic attack, making formylation a key transformation to introduce a synthetically versatile aldehyde group. The hydroxyl and methoxy groups are ortho, para-directing. Given that the position para to the hydroxyl group is occupied by the ethyl group, electrophilic substitution is anticipated to occur at the positions ortho to the hydroxyl group (C4 and C6). Steric hindrance from the adjacent methoxy group may influence the regioselectivity.
Several classical methods can be employed for the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.
The Reimer-Tiemann reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[3][4][5][6] The reaction typically favors ortho-formylation.
Protocol: Ortho-Formylation of 5-Ethyl-2-methoxyphenol via Reimer-Tiemann Reaction
Materials:
-
5-Ethyl-2-methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl, dilute)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.2 g (0.1 mol) of 5-Ethyl-2-methoxyphenol in 100 mL of 20% aqueous sodium hydroxide solution.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
From a dropping funnel, add 14.3 g (0.12 mol) of chloroform dropwise over a period of 1 hour, maintaining the reaction temperature. The reaction is exothermic and may require occasional cooling with a water bath.[7]
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield the desired 4-ethyl-3-hydroxy-2-methoxybenzaldehyde and potentially the 6-ethyl-3-hydroxy-2-methoxybenzaldehyde isomer.
Causality and Insights: The strong basic conditions generate the phenoxide ion, which is a more powerful nucleophile than the phenol itself. The dichlorocarbene, generated in situ, is the key electrophile that attacks the electron-rich aromatic ring. Ortho-substitution is favored due to the coordination of the carbene to the phenoxide oxygen.
Table 1: Reimer-Tiemann Reaction Parameters
| Parameter | Details |
| Electrophile | Dichlorocarbene (:CCl₂) |
| Key Reagents | CHCl₃, NaOH |
| Solvent | Biphasic (water/chloroform) or with a co-solvent like ethanol |
| Temperature | 60-70°C |
| Typical Yield | Moderate (often accompanied by starting material and isomers) |
Mechanism of the Reimer-Tiemann Reaction
Caption: Mechanism of the Reimer-Tiemann reaction.
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[8][9][10] This method also predominantly yields the ortho-hydroxybenzaldehyde.
Protocol: Ortho-Formylation of 5-Ethyl-2-methoxyphenol via Duff Reaction
Materials:
-
5-Ethyl-2-methoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
-
Three-necked flask, mechanical stirrer, thermometer, heating mantle
Procedure:
-
In a three-necked flask, prepare a mixture of 100 g of glycerol and 12 g of boric acid. Heat the mixture to 150-160°C to form a clear solution of glyceroboric acid.
-
Cool the solution to 150°C.
-
In a separate container, thoroughly mix 15.2 g (0.1 mol) of 5-Ethyl-2-methoxyphenol and 14.0 g (0.1 mol) of hexamethylenetetramine.
-
Add the phenol-HMTA mixture to the hot glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150-160°C for 20-30 minutes.[8]
-
Cool the reaction mixture to approximately 100°C and then hydrolyze by adding a mixture of 25 mL of concentrated sulfuric acid and 75 mL of water.
-
Steam distill the mixture to isolate the volatile aldehyde product.
-
Alternatively, cool the hydrolyzed mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract, dry over a suitable drying agent, and purify as described for the Reimer-Tiemann reaction.
Causality and Insights: The Duff reaction proceeds through the formation of an iminium ion from the protonated HMTA, which then acts as the electrophile.[10] The reaction is carried out under anhydrous conditions initially, as the presence of water can hydrolyze the HMTA prematurely.
Table 2: Duff Reaction Parameters
| Parameter | Details |
| Formylating Agent | Hexamethylenetetramine (HMTA) |
| Acid Catalyst | Glycerol-boric acid, trifluoroacetic acid |
| Solvent | Glycerol or the acidic medium itself |
| Temperature | 150-160°C |
| Typical Yield | Low to moderate |
Workflow of the Duff Reaction
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. 5-ethyl-2-methoxyphenol [stenutz.eu]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Involving 5-Ethyl-2-methoxyphenol
Authored by: A Senior Application Scientist
Introduction: 5-Ethyl-2-methoxyphenol is a phenolic compound with a structural resemblance to other biologically active methoxyphenols known for their antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive overview and detailed protocols for utilizing 5-Ethyl-2-methoxyphenol in various cell-based assays. These protocols are designed for researchers in drug discovery and development to evaluate the compound's efficacy in key therapeutic areas, including oxidative stress, inflammation, cytotoxicity, and skin hyperpigmentation.
The following sections detail the principles and step-by-step methodologies for a cellular antioxidant activity assay, an anti-inflammatory assay measuring nitric oxide production, a standard cytotoxicity assay, and a tyrosinase inhibition assay. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Cellular Antioxidant Activity (CAA) Assay
Principle: The Cellular Antioxidant Activity (CAA) assay is a valuable method for measuring the ability of a compound to inhibit intracellular reactive oxygen species (ROS).[2] This assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the diacetate group, trapping the probe as 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3] The antioxidant capacity of 5-Ethyl-2-methoxyphenol is quantified by its ability to reduce the fluorescence signal generated by an ROS inducer like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[3]
Experimental Workflow:
Caption: Simplified NF-κB signaling pathway leading to NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM medium. Incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of 5-Ethyl-2-methoxyphenol (e.g., 1-100 µM) for 1 hour.
-
Stimulation: Add 1 µg/mL of LPS to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
Cytotoxicity Assay (MTT Assay)
Principle: Before assessing the biological activity of a compound, it is essential to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. [4]Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is then solubilized, and the absorbance is measured. [5]A decrease in the purple color indicates a reduction in cell viability.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., the same cell line used in the activity assays) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium. [6]Incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing various concentrations of 5-Ethyl-2-methoxyphenol (e.g., 0.1-1000 µM) to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [7]Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Tyrosinase Inhibition Assay
Principle: Tyrosinase is a key enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. [8]Overactivity of tyrosinase can lead to hyperpigmentation. This assay measures the ability of 5-Ethyl-2-methoxyphenol to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme. The inhibition is quantified by measuring the decrease in the formation of dopachrome, a colored product, from the oxidation of L-DOPA.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the following reaction mixtures:
-
Blank: 120 µL of phosphate buffer (0.1 M, pH 6.8)
-
Control: 80 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL) + 20 µL of L-DOPA (2.5 mM)
-
Sample: 60 µL of phosphate buffer + 20 µL of 5-Ethyl-2-methoxyphenol solution (various concentrations) + 20 µL of mushroom tyrosinase solution + 20 µL of L-DOPA.
-
Positive Control: Use kojic acid as a known tyrosinase inhibitor. [9]2. Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes. [8]3. Reaction Initiation: Add 20 µL of L-DOPA to all wells except the blank to start the reaction.
-
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. [10]5. Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = ((Rate_control - Rate_sample) / Rate_control) x 100
Data Presentation:
| Concentration of 5-Ethyl-2-methoxyphenol (µM) | Reaction Rate (mOD/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 10.5 | 0.8 | 0 |
| 10 | 9.2 | 0.7 | 12.4 |
| 50 | 6.8 | 0.5 | 35.2 |
| 100 | 4.1 | 0.3 | 61.0 |
| 250 | 2.3 | 0.2 | 78.1 |
| Kojic Acid (Positive Control) | 1.5 | 0.1 | 85.7 |
References
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BioIVT. Cell-Based Antioxidant Assays. [Link]
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PubMed. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism. [Link]
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DiVA. Evaluation of cytotoxicity assays and a high-throughput variant of the alkaline Comet assay in mouse lymphoma L5178Y cells. [Link]
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PubMed. Cell-line-based Assay for the toxicity/benefit Analysis of Lipopolysaccharides in Plants. [Link]
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PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]
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Asthma Allergy Immunology. Cell-Mediated Cytotoxicity Assays. [Link]
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PubMed Central. New flow cytometric assays for monitoring cell-mediated cytotoxicity. [Link]
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PubMed. Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation. [Link]
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PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]
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MDPI. Chemical Composition and Bioactivity of Nelumbo nucifera Gaertn. Flower Extract Fractions: In Vitro Antioxidant and Anti-Inflammatory Properties. [Link]
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PubMed Central. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]
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MDPI. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
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PubMed Central. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). [Link]
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National Institutes of Health. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. [Link]
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ResearchGate. Anti-inflammatory, Antioxidant and Cytotoxicity Activities of Methanolic Extract and Prenylated Flavanones Isolated from Leaves of Eysehardtia platycarpa. [Link]
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PubMed Central. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]
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PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]
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ACS Publications. Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. [Link]
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ACS Publications. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
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ResearchGate. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]
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MDPI. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. [Link]
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In Vitro Profiling of 5-Ethyl-2-methoxyphenol: Application Notes and Protocols for Preclinical Research
Introduction
5-Ethyl-2-methoxyphenol (CAS No: 2785-88-8), a substituted phenolic compound also known as 4-Ethylguaiacol, is recognized for its role in the flavor and fragrance industries.[1][2] Beyond its sensory characteristics, its chemical structure—a phenol ring with electron-donating methoxy and ethyl groups—suggests a potential for significant biological activity, a trait common to many phenolic compounds.[1][3] Such molecules are frequently investigated for their therapeutic potential, including antioxidant, anti-inflammatory, and antimicrobial properties.[4] As interest grows in leveraging natural and synthetic compounds for drug development, a systematic in vitro evaluation is the foundational step in characterizing their pharmacological profile.
This guide provides a comprehensive suite of application notes and validated protocols designed for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach to characterizing the bioactivity of 5-Ethyl-2-methoxyphenol in vitro. The protocols are structured to first establish a compound's safety profile at the cellular level, then to explore its primary mechanisms of action, and finally to assess its potential for drug-drug interactions—a critical consideration for any potential therapeutic agent. Each protocol is presented not merely as a series of steps, but with an underlying rationale to empower researchers to understand and adapt these methods for their specific needs.
Section 1: Compound Handling and Preliminary Safety
1.1. Safety and Handling
Before beginning any experimental work, it is crucial to handle 5-Ethyl-2-methoxyphenol with appropriate care. While specific toxicity data is limited, related methoxyphenol and ethylphenol compounds are known to cause skin and eye irritation and may be harmful if swallowed.[5][6]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.
-
Handling: Conduct all work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
1.2. Preparation of Stock Solutions
A concentrated stock solution is essential for accurate and repeatable dilutions in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.
-
Solvent Selection: Use cell culture-grade, anhydrous DMSO.
-
Calculation: To prepare a 100 mM stock solution of 5-Ethyl-2-methoxyphenol (Molecular Weight: 152.19 g/mol ), dissolve 15.22 mg of the compound in 1 mL of DMSO.
-
Procedure:
-
Weigh the required amount of 5-Ethyl-2-methoxyphenol into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary, particularly for long-term storage.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Important Note: When preparing working concentrations for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can independently affect cell viability and function.
Section 2: Assessment of In Vitro Cytotoxicity
Rationale: The foundational step in evaluating a compound's biological activity is to determine its cytotoxicity. This establishes the concentration range where the compound does not kill the cells, allowing for the observation of more subtle pharmacological effects. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]
Protocol 2.1: MTT Cell Viability Assay
This protocol details the measurement of the cytotoxic effect of 5-Ethyl-2-methoxyphenol on a selected cell line (e.g., HeLa, HEK293, or a project-specific line).
Materials:
-
96-well flat-bottom cell culture plates
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
5-Ethyl-2-methoxyphenol stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11]
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[12]
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Adjust the cell density to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well plate.[8]
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation (edge effect).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Ethyl-2-methoxyphenol in complete culture medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 25, 50, 100, 250, and 500 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell control" (medium only, for background subtraction).
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 4.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
96-well cell culture plates
-
Complete DMEM medium
-
LPS from E. coli (stock solution of 1 mg/mL)
-
5-Ethyl-2-methoxyphenol stock solution
-
Griess Reagent System (typically contains Solution A: sulfanilamide in phosphoric acid, and Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment and Stimulation:
-
Prepare dilutions of 5-Ethyl-2-methoxyphenol in medium at 2x the final desired concentration. Use only non-toxic concentrations as determined by the MTT assay.
-
Aspirate the medium from the cells.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
Add 50 µL of medium containing LPS at a 2x concentration (final concentration typically 1 µg/mL) to all wells except the negative control. Add 50 µL of plain medium to the negative control wells.
-
Final volume is 100 µL. Include a "LPS only" positive control.
-
Incubate for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Solution A to all wells (samples and standards).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Calculate Nitrite Concentration: Use the standard curve to determine the concentration of nitrite (µM) in each sample.
-
Calculate Percent Inhibition:
-
NO Inhibition (%) = [ (NO_LPS - NO_treated) / NO_LPS ] * 100
-
Where:
-
NO_LPS is the nitrite concentration in the "LPS only" control.
-
NO_treated is the nitrite concentration in the LPS + compound wells.
-
-
-
Determine IC₅₀: Plot the Percent Inhibition against the compound concentration to determine the IC₅₀ for NO inhibition.
Section 5: Profiling Drug-Drug Interaction Potential
Rationale: For any compound being considered for therapeutic use, evaluating its potential to cause drug-drug interactions (DDIs) is a regulatory requirement and a critical safety assessment. [13]The majority of metabolic DDIs occur when one drug inhibits or induces the activity of Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most clinical drugs. [14][15]An in vitro CYP inhibition assay using human liver microsomes (HLMs) provides a robust system to predict this potential by measuring the half-maximal inhibitory concentration (IC₅₀) of a test compound against key CYP isoforms. [16]
Protocol 5.1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol provides a general framework. Specific probe substrates, their concentrations, and LC-MS/MS analysis conditions must be optimized for each CYP isoform.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
CYP isoform-specific probe substrates and known inhibitors (see table below)
-
5-Ethyl-2-methoxyphenol
-
Acetonitrile or Methanol with internal standard (for reaction termination)
-
96-well incubation plate and deep-well collection plate
-
LC-MS/MS system for metabolite quantification
Table of Common CYP Isoforms and Probe Substrates:
| CYP Isoform | Probe Substrate | Typical Metabolite Measured | Known Inhibitor (Control) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
Procedure:
-
Incubation Mix Preparation:
-
On ice, prepare an incubation mixture in the phosphate buffer containing HLMs (e.g., 0.2-0.5 mg/mL protein) and the specific CYP probe substrate (at a concentration near its Km).
-
-
Inhibition Reaction:
-
In a 96-well plate, add the test compound (5-Ethyl-2-methoxyphenol) or a known inhibitor over a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (no inhibitor).
-
Add the HLM/substrate incubation mix to each well.
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
-
Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of specific metabolite formed using a validated LC-MS/MS method. [13] Data Analysis:
-
-
Calculate Percent Inhibition:
-
The rate of metabolite formation is determined from the LC-MS/MS peak area ratio (metabolite/internal standard).
-
Inhibition (%) = [ 1 - (Rate in presence of inhibitor / Rate in vehicle control) ] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the inhibitor concentration. Use a suitable four-parameter logistic model to calculate the IC₅₀ value for each CYP isoform.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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Van den Berg, R., et al. (1999). In vitro antioxidant profile of phenolic acid derivatives. Free Radical Biology and Medicine. [Link]
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Antimicrobial activity of methoxyphenol compounds
Abstract & Scope
This guide details the protocols for evaluating the antimicrobial efficacy of methoxyphenols—specifically Eugenol , Guaiacol , and Isoeugenol . Unlike standard water-soluble antibiotics, these lipophilic compounds require specific handling to prevent phase separation, oxidative degradation, and false-negative results due to volatility.
This document covers:
-
Chemical Handling: Overcoming solubility issues (LogP considerations).
-
Standardized Testing: MIC/MBC determination using resazurin-based readouts.
-
Mechanistic Validation: Flow cytometric assessment of membrane permeability.
-
Biofilm Inhibition: Quantifying anti-biofilm activity.[1][2]
Chemical Background & Mechanism of Action[2][3][4][5]
Methoxyphenols exhibit antimicrobial activity primarily through membrane disruption. The hydroxyl group (-OH) allows for hydrogen bonding with proteins, while the methoxy group (-OCH₃) and alkyl chains modulate lipophilicity (LogP), enabling penetration into the bacterial lipid bilayer.
Key Mechanism:
-
Membrane Hyperpolarization: Disruption of ion gradients (
, ). -
ATP Leakage: Formation of non-specific pores leading to metabolite loss.
-
ROS Generation: Induction of oxidative stress within the cytoplasm.
Figure 1: Mechanism of Action Pathway
Caption: Figure 1: The dual-action mechanism of methoxyphenols involving membrane permeabilization and oxidative stress induction.[3]
Protocol 1: Chemical Preparation & Solubility
Challenge: Methoxyphenols are hydrophobic. Direct addition to Muller-Hinton Broth (MHB) results in emulsions that scatter light, interfering with Optical Density (
Reagents:
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (95%).
-
Surfactant: Tween 80 (Polysorbate 80).
-
Stock: Eugenol (Sigma-Aldrich, >98% purity).
Procedure:
-
Primary Stock (100 mg/mL): Dissolve pure methoxyphenol in 100% DMSO. Vortex for 30 seconds.
-
Note: DMSO is preferred over ethanol due to lower volatility, preventing concentration shifts during incubation.
-
-
Working Stock (Emulsion): Dilute the Primary Stock into sterile water containing 1% Tween 80 .
-
Target: Final concentration should be 2x the highest desired test concentration.[4]
-
Validation: The final concentration of DMSO in the assay well must be < 1% (v/v) to avoid toxicity to the bacteria itself.
-
Protocol 2: MIC/MBC Determination (Resazurin Modified)
Rationale: Because methoxyphenol emulsions can be turbid, visual inspection of "clearing" is unreliable. We utilize Resazurin (Alamar Blue) , a metabolic dye that turns pink/fluorescent in the presence of live bacterial metabolism.
Workflow Diagram:
Caption: Figure 2: Modified Broth Microdilution workflow using Resazurin to bypass emulsion turbidity issues.
Step-by-Step Protocol:
-
Plate Setup: Dispense 100 µL of cation-adjusted Muller-Hinton Broth (CAMHB) into columns 2-12 of a 96-well plate.
-
Drug Addition: Add 200 µL of Working Stock (from Protocol 1) to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL.
-
Controls: Column 11 = Growth Control (Bacteria + Solvent/Tween only). Column 12 = Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to
CFU/mL) to wells 1-11. -
Sealing (Critical): Seal the plate tightly with Parafilm or a breathable membrane to prevent vapor phase transfer of volatile phenols to control wells.
-
Incubation: 37°C for 24 hours.
-
Readout: Add 30 µL of 0.015% Resazurin solution. Incubate for 1-2 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolism active).
-
Protocol 3: Membrane Permeability Assay (Flow Cytometry)
Objective: Confirm if the methoxyphenol kills via membrane rupture. Reagent: Propidium Iodide (PI) - enters only cells with compromised membranes.
-
Culture: Grow S. aureus or E. coli to mid-log phase (
). -
Treatment: Expose cells to
MIC of Eugenol/Guaiacol for 1 hour. -
Wash: Centrifuge (5000g, 5 min) and resuspend in PBS.
-
Stain: Add PI (final conc. 10 µg/mL). Incubate 15 min in dark.
-
Analysis: Analyze via Flow Cytometer (FL2/FL3 channel).
Data Summary & Expected Results
Methoxyphenols generally show higher efficacy against Gram-positive bacteria due to the lack of an outer lipopolysaccharide (LPS) membrane, which acts as a barrier in Gram-negatives.
Table 1: Comparative MIC Ranges (µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Notes |
| Eugenol | 128 - 256 | 800 - 1600 | > 1600 | High potency; synergistic with antibiotics. |
| Isoeugenol | 64 - 128 | 400 - 800 | > 1600 | Often more potent than eugenol due to double bond position. |
| Guaiacol | 500 - 1000 | > 2000 | > 2000 | Lower lipophilicity reduces membrane penetration. |
| Vanillin | 1000 - 2000 | > 2500 | > 2500 | Aldehyde group reduces toxicity compared to allyl groups. |
Note: Values are approximate and depend on strain and solvent method.
References
-
Orlo, E., et al. (2021). "Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria."[6][7] Foods, 10(8).[8]
-
Qian, W., et al. (2016). "Essential Oils and Eugenols Inhibit Biofilm Formation and the Virulence of Escherichia coli O157:H7." Scientific Reports, 6, 23483.
-
Yadav, M.K., et al. (2015). "Antimicrobial activity of Eugenol against Staphylococcus aureus." Applied and Environmental Microbiology.
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard.
-
Hancock, R.E.W. "MIC Determination By Microtitre Broth Dilution Method." Hancock Laboratory Protocols.
Sources
- 1. Essential Oils and Eugenols Inhibit Biofilm Formation and the Virulence of Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Natural methoxyphenol compounds: Antimicrobial activity against foodborne pathogens and food spoilage bacteria, and role in antioxidant processes [iris.unicampania.it]
- 8. researchgate.net [researchgate.net]
Use of 5-Ethyl-2-methoxyphenol in flavor and fragrance research
Technical Application Note: 5-Ethyl-2-methoxyphenol (Locustol)
Executive Summary
5-Ethyl-2-methoxyphenol (CAS: 2785-88-8), historically identified as Locustol , is a phenolic isomer distinct from the widely used smoke-flavoring agent 4-ethylguaiacol (FEMA 2436). While the 4-ethyl isomer is ubiquitous in "bacon" and "smoke" profiles, the 5-ethyl isomer presents a more complex organoleptic profile characterized by warm, medicinal, spicy, and subtle vanilla-like notes.
This guide provides protocols for the analytical differentiation of this isomer from its structural analogs, its specific utility in functional fragrance accords (leather/tobacco), and its emerging relevance in biological research as a pheromone scaffold and antioxidant precursor.
Chemical Identity & Isomeric Distinction
The primary challenge in utilizing 5-Ethyl-2-methoxyphenol is distinguishing it from its position isomer, 4-ethylguaiacol. Misidentification leads to regulatory non-compliance and sensory deviations.
| Feature | 5-Ethyl-2-methoxyphenol (Target) | 4-Ethylguaiacol (Common Analog) |
| CAS Number | 2785-88-8 | 2785-89-9 |
| Common Name | Locustol, 5-Ethylguaiacol | 4-Ethylguaiacol, p-Ethylguaiacol |
| FEMA Number | Not explicitly listed as GRAS under FEMA 2436 | 2436 |
| Odor Profile | Warm, medicinal, spicy, woody, sweet, vanilla-nuance. | Smoky, bacon-like, clove, charred wood. |
| Natural Occurrence | Capsicum annuum, Coffee, Locust pheromone. | Soy sauce, wine, smoked foods, wood smoke. |
| Key Application | Fine fragrance (Leather/Oud), Pheromone research. | Smoke flavorings, BBQ sauces.[1] |
Protocol A: Analytical Separation (GC-MS)
Objective: To achieve baseline separation of 4-ethyl and 5-ethyl isomers for purity verification. Rationale: Standard non-polar columns (e.g., DB-5) often result in co-elution due to identical molecular weights (152.19 g/mol ) and similar boiling points (~234°C). A polar phase is required to exploit the subtle difference in dipole moments caused by the position of the ethyl group relative to the hydroxyl/methoxy functionality.
Materials
-
Instrument: GC-MS (e.g., Agilent 7890/5977).
-
Column: DB-Wax or HP-INNOWax (Polyethylene glycol), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
Methodology
-
Sample Prep: Dilute 5-Ethyl-2-methoxyphenol standard to 100 ppm in Dichloromethane (DCM).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 10°C/min to 180°C.
-
Critical Ramp: 2°C/min to 220°C (Isomer separation window).
-
Final: 20°C/min to 250°C (Hold 5 min).
-
-
Detection: MS Scan (35-300 amu).
Validation Criteria:
-
The 4-ethyl isomer typically elutes before the 5-ethyl isomer on a Wax column due to steric shielding of the phenolic hydroxyl in the 4-position, reducing hydrogen bonding with the stationary phase compared to the 5-position.
-
Target Resolution (Rs): > 1.5.
Protocol B: Sensory Evaluation & Fragrance Formulation
Objective: To utilize the "medicinal-spicy" character of 5-Ethyl-2-methoxyphenol in a "Russian Leather" accord without evoking food-like "BBQ" notes.
Safety Pre-Check
-
Handling: Phenols are skin irritants. Wear nitrile gloves and work in a fume hood.
-
Dilution: Evaluate only at 1% or 10% dilution in DPG (Dipropylene Glycol) or Ethanol.
Formulation Strategy: "Modern Leather" Accord
Unlike 4-ethylguaiacol, which drives a "birch tar" smoke note, 5-ethyl-2-methoxyphenol acts as a bridge between spicy top notes and woody base notes.
Step-by-Step Formulation:
-
Base Construction (The Leather Heart):
-
Isobutyl Quinoline (1% sol): 10 parts
-
5-Ethyl-2-methoxyphenol (10% sol): 4 parts (Provides the "cured" phenolic warmth)
-
Patchouli Oil (Dark): 15 parts
-
-
Modifier Addition:
-
Castoreum Replacement: 2 parts
-
Vanillin: 1 part (Synergizes with the methoxy group of the 5-ethyl isomer)
-
-
Maceration: Allow the blend to mature for 48 hours. The phenolic edge of the 5-ethyl isomer will soften into a "warm velvet" texture, unlike the piercing smoke of the 4-ethyl isomer.
Biological Context & Research Applications
Audience: Drug Discovery & Entomology Researchers.
A. Pheromone Research (Locustol) 5-Ethyl-2-methoxyphenol is identified as Locustol, an aggregation pheromone in locusts (Locusta migratoria).
-
Mechanism: It is produced during the degradation of lignin in the insect's gut or via metabolism of plant material.
-
Application: It serves as a positive control in electroantennography (EAG) assays for identifying receptor binding sites in pest control research.
B. Pharmaceutical Scaffold As a phenol, the molecule exhibits antioxidant activity.[2] It serves as a precursor for sulfonyl derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) which are explored as:
-
VEGFR2 Inhibitors: Targeting angiogenesis in tumor growth.
-
Synthesis Note: The 5-position ethyl group provides a unique steric handle compared to the 4-position, potentially altering binding pocket affinity in kinase inhibitors.
Visualization of Workflows
Figure 1: Isomeric Differentiation & Application Logic
This diagram illustrates the critical decision pathway for distinguishing the two isomers and directing them to their appropriate industrial application.
Caption: Analytical and functional segregation of ethylguaiacol isomers. Note the divergence in application based on sensory and biological properties.
References
-
Nolte, D. J. (1976). Locustol and its analogues. Journal of Insect Physiology, 22(6), 833-838. Link
-
Api, A. M., et al. (2022).[3] RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9.[3][4][5] Food and Chemical Toxicology, 161. (Cited for comparative toxicological data of the isomer).[3] Link
-
PubChem. (n.d.). 5-Ethyl-2-methoxyphenol Compound Summary. National Library of Medicine. Link
-
The Good Scents Company. (n.d.). 5-Ethyl-2-methoxyphenol Data Sheet. (Organoleptic profile verification). Link
- Maga, J. A. (1978). Simple Phenol and Phenolic Compounds in Food Flavor. Critical Reviews in Food Science and Nutrition. (Context for phenolic occurrence in coffee/peppers).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 5-Ethyl-2-methoxyphenol in Aqueous Solutions
Welcome to the technical support center for 5-Ethyl-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in aqueous solutions. As a substituted guaiacol, the stability of 5-Ethyl-2-methoxyphenol is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of its stability profile, potential degradation pathways, and best practices for its use.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 5-Ethyl-2-methoxyphenol in aqueous environments.
Q1: What are the primary factors influencing the stability of 5-Ethyl-2-methoxyphenol in aqueous solutions?
A1: The stability of 5-Ethyl-2-methoxyphenol, like many phenolic compounds, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] Understanding and controlling these factors is crucial for maintaining the integrity of your solutions.
Q2: How does pH affect the stability of 5-Ethyl-2-methoxyphenol solutions?
A2: Phenolic compounds exhibit pH-dependent stability. While specific data for 5-Ethyl-2-methoxyphenol is limited, studies on similar compounds like phenol show that degradation can increase with rising pH.[2] For instance, the degradation rate of phenol has been observed to be significantly higher at pH 12 compared to acidic or neutral pH.[2] Conversely, in the presence of oxidizing agents like Fenton's reagent, the degradation of the related compound guaiacol is most effective at an acidic pH of 3.[1] It is therefore critical to buffer your aqueous solutions to a pH suitable for your experiment and to be aware that alkaline conditions may promote degradation.
Q3: What is the expected thermal stability of 5-Ethyl-2-methoxyphenol in aqueous solutions?
A3: Elevated temperatures can accelerate the degradation of 5-Ethyl-2-methoxyphenol. Thermal decomposition of methoxyphenols, such as guaiacol, can initiate with the cleavage of the O–C bond of the methoxy group, leading to the formation of hydroxyphenoxy and methyl radicals.[3] Further reactions can result in the formation of catechol derivatives and other degradation products.[3] For general laboratory use, it is recommended to prepare aqueous solutions of 5-Ethyl-2-methoxyphenol fresh and to store them at refrigerated temperatures (2-8 °C) when not in use to minimize thermal degradation. For long-term storage, freezing (-20 °C or lower) of stock solutions may be considered, though freeze-thaw cycles should be minimized.
Q4: Is 5-Ethyl-2-methoxyphenol sensitive to light?
A4: Yes, phenolic compounds are often susceptible to photodegradation.[4][5] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of degradation products and a change in the solution's properties. It is best practice to protect solutions of 5-Ethyl-2-methoxyphenol from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation products of 5-Ethyl-2-methoxyphenol?
A5: Based on the degradation pathways of similar compounds like guaiacol, the potential degradation products of 5-Ethyl-2-methoxyphenol could include:
-
Oxidative Degradation: Hydroxylated derivatives, quinones, and ring-opened products.
-
Thermal Degradation: Demethylation to form the corresponding catechol (5-ethylbenzene-1,2-diol), and further decomposition to smaller molecules.[3][6][7]
-
Photodegradation: Complex mixtures of products arising from radical-mediated reactions.
The exact nature and distribution of degradation products will depend on the specific stress conditions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the handling of 5-Ethyl-2-methoxyphenol aqueous solutions.
Issue 1: Unexpected Color Change in Solution
Symptom: Your freshly prepared, colorless or pale-yellow solution of 5-Ethyl-2-methoxyphenol has developed a yellow, brown, or pinkish hue over time.
Potential Causes & Solutions:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or high pH. This often results in the formation of colored quinone-type structures.
-
Solution: Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere if possible. Avoid contamination with metal ions.
-
-
Photodegradation: Exposure to light can cause color changes.
-
Solution: Store solutions in amber glass containers or protect them from light with aluminum foil.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in 5-Ethyl-2-methoxyphenol solutions.
Issue 2: Decreased Potency or Unexpected Experimental Results
Symptom: You observe a decrease in the expected biological or chemical activity of your 5-Ethyl-2-methoxyphenol solution, or your experimental results are inconsistent.
Potential Causes & Solutions:
-
Chemical Degradation: The compound may have degraded due to improper storage conditions (temperature, pH, light exposure).
-
Solution: Always prepare fresh solutions for critical experiments. If stock solutions are used, they should be stored at low temperatures (2-8°C for short-term, -20°C or below for long-term) and protected from light. It is advisable to perform a quick quality check (e.g., by HPLC) on older stock solutions before use.
-
-
Incompatibility with other reagents: 5-Ethyl-2-methoxyphenol may react with other components in your experimental setup.
-
Solution: Review the chemical compatibility of all reagents in your solution. Phenols can react with strong oxidizing agents and bases.
-
Troubleshooting Workflow:
Sources
Technical Support Center: 5-Ethyl-2-methoxyphenol Synthesis
This guide addresses the synthesis and troubleshooting of 5-Ethyl-2-methoxyphenol (also referred to in specific contexts as a derivative of Isoacetovanillone or a minor isomer of Ethylguaiacol).
The synthesis of the 5-isomer is chemically challenging because the hydroxyl group (-OH) at position 1 is a stronger ortho/para director than the methoxy group (-OMe) at position 2. In direct alkylation, the -OH group directs incoming electrophiles primarily to position 4 (para). Consequently, the 4-isomer (4-Ethyl-2-methoxyphenol) is the most persistent and problematic side product.
Status: Operational | Tier: L3 (Senior Scientist Support)
Module 1: Critical Impurity Profiling
The following table summarizes the side products you will encounter, their origin, and their analytical signatures.
| Side Product | Structure / Identity | Origin (Root Cause) | Analytical Signature (GC/MS / NMR) |
| The "Para" Impurity | 4-Ethyl-2-methoxyphenol | Regioselectivity Failure. The -OH group directs electrophiles to C4 (Major product), while -OMe directs to C5 (Minor product). | MS: Same MW (152 m/z). NMR: Splitting pattern difference. C4-subst has d, d, s (approx). C5-subst has distinct meta-coupling. |
| The "Catechol" | 4-Ethyl-1,2-dihydroxybenzene | Demethylation. Lewis acids (AlCl₃, BBr₃) or harsh acidic conditions cleave the methyl ether. | Visual: Reaction turns dark/black (Quinone formation). MS: M-14 peak (138 m/z). |
| The "Over-Alkylated" | 4,5-Diethyl-2-methoxyphenol | Polyalkylation. Friedel-Crafts alkylation activates the ring, making the product more reactive than the starting material. | MS: M+28 peak (180 m/z). Ret Time: Significantly longer than product. |
| The "Alcohol" | 1-(3-hydroxy-4-methoxyphenyl)ethanol | Incomplete Reduction. If synthesizing via reduction of the ketone (Isoacetovanillone), the reaction stalled at the alcohol. | IR: Broad -OH stretch (3300 cm⁻¹). MS: M+16 peak (168 m/z). |
Module 2: Troubleshooting Guides (Q&A)
Issue A: "My product contains a persistent isomer that co-elutes."
Diagnosis: You are likely producing the 4-Ethyl isomer (the thermodynamic and kinetic favorite) alongside your target 5-Ethyl isomer.
Q: Why is this happening? A: In Guaiacol (2-methoxyphenol), the -OH group is a stronger activator than the -OMe group.
-
OH Directs to: Position 4 (Para) and 6 (Ortho).
-
OMe Directs to: Position 3 (Ortho) and 5 (Para). Because the activation energy to attack C4 is lower, direct ethylation yields ~80-90% of the 4-isomer.
Q: How do I fix this? Protocol: You cannot fix the selectivity of direct alkylation easily. You must switch strategies or use rigorous purification.
-
Strategy Switch (Blocker Method): Use a starting material where position 4 is blocked (e.g., 4-bromo-2-methoxyphenol), ethylate at 5, then debrominate.
-
Strategy Switch (Acylation): Acylation is less prone to poly-substitution, but the directing effects remain. You may need to separate the 5-acetyl isomer (Isoacetovanillone) from the 4-acetyl isomer (Acetovanillone) via recrystallization before the reduction step. Separation of ketones is easier than separation of phenols.
Issue B: "The reaction mixture turned black/tarry."
Diagnosis: You have generated Catechols (via demethylation) which have oxidized into o-Quinones .
Q: Did the catalyst cause this?
A: Yes. If you used Aluminum Chloride (
Q: How do I prevent demethylation? Protocol:
-
Alternative Catalyst: Switch to milder Lewis acids like
or solid acid catalysts (Zeolites) which are less prone to ether cleavage. -
Temperature Control: Keep reaction temperatures below 60°C if using
. -
Scavengers: Add a "methyl trap" or use a solvent that buffers the Lewis acidity (e.g., Nitrobenzene moderates
activity compared to DCM).
Issue C: "Yield is low; MS shows M+28 peaks."
Diagnosis: Polyalkylation .[1][2] The ethyl group is electron-donating. Once 5-ethyl-2-methoxyphenol forms, it is more nucleophilic than the starting Guaiacol, inviting a second ethyl group to attach (likely at position 4 or 6).
Q: How do I stop the second addition? Protocol:
-
High Dilution: Run the reaction with a large excess of Guaiacol (Starting Material). This statistically ensures the electrophile encounters unreacted Guaiacol rather than the product.
-
Acylation-Reduction Route: Switch from Alkylation (Friedel-Crafts with Ethyl Bromide) to Acylation (Friedel-Crafts with Acetyl Chloride). The acyl group is electron-withdrawing (deactivating), which completely shuts down poly-substitution. You then reduce the ketone to the ethyl group using Wolff-Kishner or Pd/C hydrogenation.
Module 3: Mechanistic Visualization
The following diagram illustrates the competitive directing effects and the pathway to the common side products.
Caption: Competitive directing effects favor the 4-isomer. Harsh conditions lead to demethylation (Catechol) and subsequent oxidation (Tar).
Module 4: Purification Protocol (Separation of Isomers)
Separating the 4-ethyl and 5-ethyl isomers is difficult due to similar boiling points. Standard distillation is often insufficient.
Recommended Workflow: Recrystallization of Esters Since the phenols are liquids or low-melting solids, derivatization improves separation.
-
Esterification: React the crude mixture (containing both 4-Et and 5-Et isomers) with Acetic Anhydride/Pyridine to form the acetates.
-
Fractional Crystallization: The acetate of the 4-isomer often has a distinctly different crystal lattice energy than the 5-isomer. Recrystallize from minimal hot ethanol or hexane/ethyl acetate mixtures.
-
Hydrolysis: Once the 5-ethyl-2-methoxyphenyl acetate is isolated (verify purity by GC), hydrolyze back to the phenol using NaOH/MeOH, followed by acidification.
References
-
Friedel-Crafts Selectivity on Guaiacol
-
Demethylation Mechanisms
- Title: Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal C
- Source: Cardiff University (ORCA).
-
URL:[Link]
-
Separation of Ethylguaiacol Isomers
-
Title: Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS.[5] (Demonstrates analytical difficulty in separating these isomers).
- Source: Sigma-Aldrich Technical Library.
-
-
Properties of Guaiacol Derivatives
- Title: Guaiacol - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
Sources
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. | Sigma-Aldrich [sigmaaldrich.com]
Storage and handling to prevent degradation of 5-Ethyl-2-methoxyphenol
Technical Support Center: 5-Ethyl-2-methoxyphenol Handling Guide
Introduction: The "Pink" Warning
As researchers, we often encounter the frustration of retrieving a phenolic reagent from storage only to find it has transitioned from a pristine colorless oil/solid to a pink, brown, or black sludge.
5-Ethyl-2-methoxyphenol (also known as Homocreosol or 5-Ethylguaiacol) is a substituted phenol.[1][2] Like its parent compound guaiacol, it is highly susceptible to oxidative coupling and photo-degradation .[1] This guide is structured to explain why this happens and provide a self-validating protocol to prevent it.
Module 1: The Degradation Mechanism
Why does my sample change color?
The discoloration is not random; it is a visual indicator of chemical modification.[1] Phenols are electron-rich.[1] In the presence of oxygen and light, they undergo Single Electron Transfer (SET) reactions.[1]
-
Initiation: Light or trace metals catalyze the loss of a hydrogen atom from the hydroxyl group (-OH), forming a Phenoxy Radical .[1]
-
Propagation: This radical is resonance-stabilized but reactive.[1] It couples with other radicals to form Dimers (biphenols) or reacts with oxygen to form Quinones .[1]
-
Termination (Coloration): Quinones are highly conjugated systems.[1] Even trace amounts (ppm level) appear as pink or red.[1] As these polymerize further, the sample turns dark brown/black.[1]
Visualizing the Threat
The following diagram maps the degradation pathway you are fighting against.
Figure 1: The oxidative cascade. Note that the "Pink" stage is an early warning sign of quinone formation.
Module 2: Storage Protocols (The Shield)
Q: Should I store this at Room Temperature, +4°C, or -20°C? A: 2-8°C (Refrigerator) is optimal for active use; -20°C for long-term archiving. [1]
-
Physical State Nuance: 5-Ethyl-2-methoxyphenol has a melting point near room temperature (approx. 24-29°C depending on purity).[1][3] It often exists as a supercooled liquid or a low-melting solid.[1]
-
The Freeze/Thaw Risk: Storing at -20°C freezes it solid.[1] Repeated freeze-thaw cycles can drive moisture into the bottle via condensation if not handled correctly (see Module 3).[1] For daily/weekly use, 2-8°C is safer to prevent condensation cycles.[1]
Q: Is the manufacturer's bottle sufficient? A: No. Once opened, the manufacturer's "air" headspace is your enemy.[1]
The "Inert Loop" Protocol
You must replace the air in the headspace with an inert gas.
| Gas Type | Suitability | Scientific Rationale |
| Argon (Ar) | Superior | Argon is heavier than air.[1] It settles as a "blanket" over the liquid/solid surface, physically displacing oxygen.[1] |
| Nitrogen (N₂) | Adequate | Nitrogen is lighter than Argon (and similar density to air).[1] It requires active turbulence to flush oxygen out rather than just blanketing.[1] |
Module 3: Handling & Troubleshooting
Q: The substance is solid/slushy in the fridge.[1] How do I dispense it?
-
Do NOT: Chip at it with a spatula.[1] This introduces metal ions (oxidation catalysts) and exposes more surface area to moist air.[1]
-
DO: Perform a "Gentle Thaw."
Q: My sample has turned slightly pink. Is it ruined?
-
Technical Assessment: Not necessarily.[1]
-
The "Purity Paradox": Phenols can appear intensely colored even with >99% purity because quinones have high extinction coefficients (they absorb light very strongly).[1]
-
Action: Run a TLC or GC-MS. If the main peak is intact (>98%), the pink color is likely a trace impurity (<0.5%) that may not interfere with robust synthesis.[1] However, for analytical standards or sensitive biological assays, discard or redistill.
Q: How do I weigh it accurately without it oxidizing on the balance?
-
The Problem: Phenols are hygroscopic (attract water) and oxidize in air.[1]
-
The Solution: Use the "Syringe-to-Vial" method (if liquid) or "Difference Weighing" (if solid).[1]
Workflow: The Inert Handling Cycle
Follow this logic flow to ensure zero-degradation handling.
Figure 2: The "Inert Handling Cycle" prevents moisture ingress and oxygen exposure.[1]
Module 4: Emergency Recovery
Q: I have 50g of "brown" material. Can I save it? A: Yes, via Vacuum Distillation.
Phenols are volatile enough to be distilled, but you must lower the boiling point to avoid thermal decomposition.[1]
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 1 mmHg is ideal).[1]
-
Temperature: Heat the oil bath slowly. 5-Ethyl-2-methoxyphenol boils at ~234°C at atmospheric pressure [1], but under vacuum, this will drop significantly (likely <100°C).[1]
-
Collection: Discard the first fraction (volatiles/water).[1] Collect the colorless middle fraction. Leave the black tar (polymerized quinones) in the boiling flask.
-
Immediate Storage: Flush the receiving flask with Argon immediately upon completion.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77526, 5-Ethyl-2-methoxyphenol.[1] Retrieved from [Link][1]
-
Santos, P. et al. (2005). Oxidation of Phenolic Compounds: Mechanisms and Applications.[1] (General mechanistic reference for phenolic oxidation to quinones).
Sources
Preventing oxidation of 5-Ethyl-2-methoxyphenol during experiments
Your comprehensive guide to preventing oxidation and ensuring the stability of 5-Ethyl-2-methoxyphenol during experimental procedures.
Introduction
5-Ethyl-2-methoxyphenol is a valuable phenolic compound utilized in various research and development applications, including fragrance and flavor industries.[1] However, like many phenolic compounds, it is susceptible to oxidation, which can compromise experimental integrity and lead to inaccurate results. Phenolic compounds are sensitive to environmental factors such as temperature, oxygen, and light, which can cause degradation.[1][2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate and prevent the oxidation of 5-Ethyl-2-methoxyphenol in their experiments.
Troubleshooting Guide: Oxidation Issues
Unexpected discoloration, the appearance of new peaks in analytical readouts, or altered reactivity can all be indicators of oxidation. This table is designed to help you quickly diagnose and resolve these common issues.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown upon standing or during reaction. | Exposure to atmospheric oxygen. | Purge all solvents with an inert gas (N₂ or Ar) before use.Conduct the experiment under a continuous positive pressure of an inert gas.[3]Use glassware that has been oven-dried or flame-dried to remove adsorbed moisture and oxygen.[4][5] |
| Inconsistent reaction yields or formation of unexpected byproducts. | 1. Partial oxidation of the starting material. 2. Oxidation of intermediates or final products. | Confirm the purity of 5-Ethyl-2-methoxyphenol before use via HPLC or GC-MS.[6]Incorporate a suitable antioxidant, such as BHT (Butylated hydroxytoluene), into the reaction mixture if compatible with the chemistry.[7][8]Degas the reaction mixture using the freeze-pump-thaw technique for highly sensitive reactions. |
| Baseline drift or appearance of broad peaks in HPLC analysis. | Formation of polymeric oxidation products. | Filter samples through a 0.22 µm syringe filter before injection.Optimize HPLC mobile phase to ensure elution of all components.Store prepared samples in an autosampler cooled to 4-8°C and in amber vials to prevent further degradation.[9] |
| Material darkens during storage. | Improper storage conditions (exposure to light and/or air). | Store 5-Ethyl-2-methoxyphenol in a tightly sealed amber glass vial.[10]Purge the headspace of the storage container with an inert gas before sealing.Store in a cool (ideally 2-8°C), dark place.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the oxidation of 5-Ethyl-2-methoxyphenol?
A1: The primary mechanism involves the phenolic hydroxyl group (-OH). This group can be oxidized to form a phenoxyl radical. This radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. These radicals can then couple to form dimers, trimers, and eventually polymeric materials, which are often colored.[6] The presence of the electron-donating methoxy and ethyl groups can influence the susceptibility of the phenol to oxidation. The process can be initiated by atmospheric oxygen, light, heat, or the presence of metal ion contaminants.[2][11]
Q2: How can I visually assess if my 5-Ethyl-2-methoxyphenol has started to oxidize?
A2: Pure 5-Ethyl-2-methoxyphenol is typically a colorless to pale yellow liquid.[1] A noticeable change to a yellow, amber, or brown color is a strong visual indicator of oxidation. The intensity of the color often correlates with the extent of oxidation. For a more quantitative assessment, UV-Vis spectroscopy can be employed to detect the formation of colored oxidation products like quinones.[12]
Q3: Are there any specific solvents I should avoid to minimize oxidation?
A3: While the choice of solvent is largely dictated by the reaction chemistry, it's crucial to use high-purity, anhydrous, and deoxygenated solvents. Solvents that are prone to forming peroxides over time (e.g., older, unstabilized ethers like THF or diethyl ether) should be tested for peroxides and purified before use. Peroxides are strong oxidizing agents and can accelerate the degradation of phenolic compounds.
Q4: I don't have a glovebox. What are the essential techniques for handling 5-Ethyl-2-methoxyphenol on the benchtop?
A4: Effective handling of air-sensitive compounds is achievable without a glovebox by using Schlenk line or similar inert atmosphere techniques.[3][13] The fundamental principle is to isolate the compound from the atmosphere at all times.[3] This involves using specialized glassware and techniques to work under a blanket of inert gas like nitrogen or argon.[3][14]
Experimental Protocol: Setting up an Inert Atmosphere for Handling 5-Ethyl-2-methoxyphenol
This protocol describes a standard procedure for setting up a reaction under an inert atmosphere using a balloon-based method, suitable for many common laboratory applications.[4][14][15]
Materials:
-
Round-bottom flask with a rubber septum
-
Needles and syringes
-
Balloon filled with nitrogen or argon
-
5-Ethyl-2-methoxyphenol
-
Deoxygenated solvent
Procedure:
-
Glassware Preparation: Oven-dry the round-bottom flask at 120°C for at least 4 hours or flame-dry it under vacuum to remove adsorbed moisture.[5]
-
Assembly and Purging: While the flask is still warm, seal it with a rubber septum. Insert a needle connected to a nitrogen or argon line (or a balloon filled with inert gas) and a second "exit" needle.[14]
-
Inert Gas Flush: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[4][14]
-
Cooling: Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of the inert gas (the balloon will remain inflated).
-
Solvent Addition: Use a clean, dry syringe to draw up the required volume of deoxygenated solvent. Pierce the septum of the reaction flask and add the solvent.
-
Reagent Addition: Using a separate clean, dry syringe, carefully draw up the desired amount of 5-Ethyl-2-methoxyphenol and add it to the reaction flask.
-
Maintaining Inert Atmosphere: Throughout the experiment, ensure the balloon remains attached and inflated to maintain a positive pressure of inert gas, preventing air from entering the flask.
Analytical Methods for Detecting Oxidation
To ensure the integrity of your experiments, it's crucial to have reliable methods for detecting the presence of oxidation byproducts.
| Analytical Technique | Principle | Typical Observations for Oxidation |
| High-Performance Liquid Chromatography (HPLC) [6][16] | Separates compounds based on their polarity and interaction with the stationary phase. | Decrease in the peak area of the parent compound.Appearance of new, often more polar, byproduct peaks.UV detection is commonly used for phenolic compounds.[16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) [12][17] | Separates volatile compounds based on boiling point and provides mass-to-charge ratio for identification. | Can identify volatile oxidation products such as quinones or smaller fragmentation products.[12]Useful for confirming the structure of byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [18] | Provides detailed information about the molecular structure of the compounds present. | Changes in the aromatic region of the ¹H NMR spectrum.Appearance of signals corresponding to quinone or polymeric structures.Disappearance of the phenolic -OH proton signal.[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy [18] | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Broadening of the -OH stretch due to the formation of polymeric species.Appearance of a C=O stretch (around 1640-1680 cm⁻¹) indicative of quinone formation.[18] |
References
- Process for producing methoxyphenol or ethoxyphenol. Google Patents.
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts . MDPI. Available from: [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1) . ChemistryViews. Available from: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods . Chemistry LibreTexts. Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol . NCBI Bookshelf - NIH. Available from: [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC . EPA. Available from: [Link]
-
Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution . Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]
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Using antioxidants to increase shelf life of food products . ResearchGate. Available from: [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? . ResearchGate. Available from: [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. Available from: [Link]
-
Inert Atmosphere, with no O2 . YouTube. Available from: [Link]
-
Determination of catalytic oxidation products of phenol by RP-HPLC . ResearchGate. Available from: [Link]
-
ANTIOXIDANT BHT . Available from: [Link]
-
BHA & BHT in Food & Nutrition . Periodical by Knowde. Available from: [Link]
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion . ACS Omega. Available from: [Link]
- Stabilization of phenols. Google Patents.
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities . PubMed Central - NIH. Available from: [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants . ACS Omega - ACS Publications. Available from: [Link]
- Phenol detection process. Google Patents.
-
Butylated hydroxyanisole . Wikipedia. Available from: [Link]
-
Product identification of guaiacol oxidation catalyzed by manganese peroxidase . ResearchGate. Available from: [Link]
-
Inert atmosphere Technique . Reddit. Available from: [Link]
-
Formaldehyde . Wikipedia. Available from: [Link]
-
Plastic & Antioxidant Additives | Hindered Phenol . Performance Additives. Available from: [Link]
-
SAFETY DATA SHEET - 4-Ethyl-2-methoxyphenol . Acros Organics. Available from: [Link]
-
Polydisulfides of substituted phenols as effective protectors of peroxidase against inactivation by ultrasonic cavitation . PubMed. Available from: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download . BYJU'S. Available from: [Link]
-
Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) . FooDB. Available from: [Link]
-
Safety Data Sheet: 2-Methoxyphenol . Carl Roth. Available from: [Link]
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- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Ethyl-2-methoxyphenol and Guaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Phenols
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound found in wood smoke, creosote, and various plants.[1] It serves as a versatile building block in the chemical industry and is recognized for a spectrum of biological activities, including antioxidant, antimicrobial, and expectorant properties.[1][2]
By adding an ethyl group at the C5 position of the benzene ring, we derive 5-Ethyl-2-methoxyphenol (also known as 5-ethylguaiacol). This structural modification, while seemingly minor, can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn can influence its interaction with biological systems.
Despite its structural relation to the well-studied guaiacol, 5-Ethyl-2-methoxyphenol is a significantly less characterized compound. Notably, it has been identified as a component of the gregarization pheromone in locusts, termed "locustol," suggesting a potent biological role in insect chemical ecology.[3] However, comprehensive data on its broader pharmacological activities are scarce.
This guide aims to bridge this knowledge gap. We will first summarize the established biological profile of guaiacol. Then, leveraging principles of structure-activity relationships (SAR), we will hypothesize how the C5-ethyl substituent might modulate these activities in 5-Ethyl-2-methoxyphenol. Finally, we provide robust, validated experimental protocols to enable a direct, empirical comparison of these two molecules in a laboratory setting.
Chemical Structures:
| Compound | Structure |
| Guaiacol (2-methoxyphenol) | |
| 5-Ethyl-2-methoxyphenol (5-Ethylguaiacol) |
Comparative Analysis of Biological Activities
This section compares the known activities of guaiacol with the predicted activities of 5-Ethyl-2-methoxyphenol based on SAR principles.
Antioxidant Activity
Mechanism of Action: The primary antioxidant mechanism for phenolic compounds like guaiacol involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals.[4] This process stabilizes the radical, terminating the damaging oxidative chain reaction. The efficacy of a phenolic antioxidant is largely dependent on the stability of the phenoxyl radical formed after hydrogen donation.
Guaiacol: Guaiacol is a known antioxidant.[2] Its ability to scavenge free radicals is attributed to the electron-donating effect of the methoxy group, which helps to stabilize the phenoxyl radical.
5-Ethyl-2-methoxyphenol (Hypothesized): The addition of an ethyl group at the para-position relative to the hydroxyl group is expected to enhance antioxidant activity. Alkyl groups are electron-donating through hyperconjugation and inductive effects. This increased electron density on the aromatic ring further stabilizes the phenoxyl radical, making the parent molecule a more willing hydrogen donor. Therefore, it is hypothesized that 5-Ethyl-2-methoxyphenol will exhibit more potent free-radical scavenging activity than guaiacol. Studies on other guaiacol derivatives have shown that substitutions on the ring can significantly influence antioxidant potential.[5][6]
Quantitative Comparison (Anticipated)
| Compound | Antioxidant Assay | IC₅₀ / Activity Metric |
|---|---|---|
| Guaiacol | DPPH, ABTS | Data available in literature[5] |
| 5-Ethyl-2-methoxyphenol | DPPH, ABTS | Not reported (Hypothesized to be lower than Guaiacol) |
Anti-inflammatory Activity
Mechanism of Action: Inflammation is a complex biological response often involving the overproduction of mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Many phenolic compounds exert anti-inflammatory effects by inhibiting these enzymes or the signaling pathways that lead to their expression, such as the NF-κB pathway.
Guaiacol: While direct evidence for guaiacol is less extensive, numerous guaiacol derivatives are recognized for their anti-inflammatory properties.[2][7] Studies on the broader class of 2-methoxyphenols suggest they can act as inhibitors of COX-2 expression.
5-Ethyl-2-methoxyphenol (Hypothesized): The potential anti-inflammatory activity of 5-Ethyl-2-methoxyphenol is mentioned in patent literature, suggesting its inclusion in topical anti-inflammatory compositions.[8][9] An increase in lipophilicity due to the ethyl group could enhance cell membrane permeability, potentially leading to better interaction with intracellular targets like COX or components of the NF-κB signaling cascade. This could translate to improved anti-inflammatory potency compared to guaiacol.
Quantitative Comparison (Anticipated)
| Compound | Anti-inflammatory Assay | IC₅₀ / Activity Metric |
|---|---|---|
| Guaiacol | NO Inhibition (RAW 264.7) | Data needs to be established |
| 5-Ethyl-2-methoxyphenol | NO Inhibition (RAW 264.7) | Not reported |
Antimicrobial Activity
Mechanism of Action: The antimicrobial action of phenols is primarily attributed to their ability to disrupt microbial cell membranes.[2] They partition into the lipid bilayer, increasing its permeability and causing the leakage of essential intracellular components, which ultimately leads to cell death.[2]
Guaiacol: Guaiacol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Its efficacy is linked to its phenolic structure which facilitates interaction with the lipid-rich cell membranes.
5-Ethyl-2-methoxyphenol (Hypothesized): Structure-activity relationship studies of phenols often show a positive correlation between lipophilicity and antimicrobial activity, up to a certain point (the "cut-off effect").[10] The ethyl group significantly increases the lipophilicity (hydrophobicity) of the guaiacol scaffold. This enhanced lipophilicity should promote more efficient partitioning into the microbial lipid bilayer, thereby increasing membrane disruption. It is therefore hypothesized that 5-Ethyl-2-methoxyphenol will demonstrate a lower Minimum Inhibitory Concentration (MIC) and thus higher potency against a range of microbes compared to guaiacol.
Quantitative Comparison (Anticipated)
| Compound | Antimicrobial Assay | MIC (µg/mL or µM) vs. Pathogen X |
|---|---|---|
| Guaiacol | Broth Microdilution | Data available in literature[1] |
| 5-Ethyl-2-methoxyphenol | Broth Microdilution | Not reported (Hypothesized to be lower than Guaiacol) |
Mechanistic Pathways and Visualizations
To understand the potential sites of action, we can visualize a common inflammatory signaling pathway. The diagram below illustrates the lipopolysaccharide (LPS)-induced inflammatory cascade in a macrophage, a standard model for screening anti-inflammatory compounds.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Causality Explanation: Phenolic compounds may inhibit inflammation by interfering with key signaling nodes like IKK or preventing the translocation of the transcription factor NF-κB to the nucleus. This suppresses the expression of pro-inflammatory enzymes iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins.
Experimental Methodologies: A Self-Validating Approach
To empirically validate the hypotheses outlined above, the following detailed protocols are provided. These methods are standard in the field and include inherent controls to ensure data integrity.
Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 10 mM) of Guaiacol, 5-Ethyl-2-methoxyphenol, and a positive control (e.g., Ascorbic Acid) in methanol.
-
Create a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Procedure (96-well plate):
-
To each well, add 100 µL of the diluted compound or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Workflow for the DPPH antioxidant assay.
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old media. Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
After 1 hour, stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours. A negative control group should receive no LPS.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
-
Cell Viability (e.g., MTT Assay):
-
Concurrently, perform a cell viability assay on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.
-
Protocol: In Vitro Antimicrobial Activity (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to all wells containing the test compounds.
-
Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Discussion and Future Directions
The available evidence strongly supports guaiacol as a biologically active molecule with antioxidant, anti-inflammatory, and antimicrobial properties. Based on established structure-activity relationships for phenolic compounds, there is a compelling scientific rationale to hypothesize that 5-Ethyl-2-methoxyphenol may exhibit superior potency in these categories, primarily due to the electron-donating and lipophilicity-enhancing characteristics of its C5-ethyl group.
However, this remains a hypothesis. The striking lack of empirical data for 5-Ethyl-2-methoxyphenol represents a significant research opportunity. We strongly encourage researchers to:
-
Conduct direct, head-to-head comparative studies using the standardized protocols provided in this guide.
-
Elucidate specific molecular targets through enzyme inhibition assays (e.g., COX-1/COX-2, MPO) and gene expression analysis (e.g., qPCR for iNOS, TNF-α).
-
Explore in vivo models to determine if the promising in vitro activities translate to therapeutic efficacy and to assess the compounds' pharmacokinetic and safety profiles.
By systematically investigating 5-Ethyl-2-methoxyphenol, the scientific community can unlock the potential of this unique guaiacol derivative and further refine our understanding of how subtle structural changes can dramatically impact biological function.
References
- Patsnap Synapse. (2024). What is the mechanism of Guaiacol?
- Byers, J. A. (1991). Pheromones and chemical ecology of locusts. Biological Reviews, 66(3), 347-378.
- Google Patents. (2016). WO2016157547A1 - Inflammation-transition-suppressing skin topical composition.
- Google Patents. (2015). WO2015114855A1 - Kinesin inhibitor containing luteolin or glucoside thereof as active ingredient.
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284.
- Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308-316.
-
Rajagopal, S., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Antioxidants, 9(7), 593. Retrieved from [Link]
- Nolte, D. J., et al. (1973). A locust gregarization pheromone: locustol.
-
Nenadis, N., et al. (2004). Structure-DPPH* scavenging activity relationships: parallel study of catechol and guaiacol acid derivatives. Journal of Agricultural and Food Chemistry, 52(15), 4669-4675. Retrieved from [Link]
- Leroy, P. D., et al. (2011). The semiochemically mediated interactions between bacteria and insects. Chemoecology, 21(3), 123-134.
- Dillon, R. J., & Charnley, A. K. (2002). Mutualism between the desert locust Schistocerca gregaria and its gut microbiota. Research in Microbiology, 153(8), 503-509.
-
Barfeh, M., et al. (2021). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Molecules, 26(16), 4996. Retrieved from [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2013). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B, 117(46), 14371-14382. Retrieved from [Link]
- Kim, H., et al. (2008). Structure-antimicrobial activity relationship for a new class of antimicrobials, silanols, in comparison to alcohols and phenols. Journal of Applied Microbiology, 104(2), 346-355.
Sources
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- 2. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheromones and chemical ecology of locusts [chemical-ecology.net]
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- 10. apps.dtic.mil [apps.dtic.mil]
Publish Comparison Guide: Structural Validation of 5-Ethyl-2-methoxyphenol
The following guide details the structural validation of 5-Ethyl-2-methoxyphenol (CAS: 2785-88-8), also known as Locustol .[1][2]
Executive Summary & Core Challenge
Product: 5-Ethyl-2-methoxyphenol (Locustol) Primary Alternative (Impurity/Isomer): 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol)
In the synthesis of substituted phenols, particularly via Friedel-Crafts alkylation of guaiacol (2-methoxyphenol), regioselectivity is the critical quality attribute. The hydroxyl group (-OH) at position 1 is a stronger activating group than the methoxy group (-OCH₃) at position 2. Consequently, electrophilic aromatic substitution predominantly targets the para-position relative to the hydroxyl group, yielding 4-ethyl-2-methoxyphenol (the common smoke flavorant) as the major product.
The target compound, 5-ethyl-2-methoxyphenol (where the ethyl group is para to the methoxy group), is often a minor isomer or requires specific directed synthesis. Validating this structure requires proving the ethyl group's location at C5 rather than C4. This guide outlines a self-validating NMR and chromatographic workflow to unequivocally distinguish the target from its 4-ethyl isomer.
Comparative Analysis: Target vs. Alternative
The following table summarizes the definitive spectroscopic differences required to claim structural purity.
| Feature | Target: 5-Ethyl-2-methoxyphenol | Alternative: 4-Ethyl-2-methoxyphenol | Differentiation Logic |
| Structure | 1-OH, 2-OMe, 5-Et | 1-OH, 2-OMe, 4-Et | Position of Ethyl group.[1][3] |
| Symmetry | 1,2,5-trisubstituted benzene | 1,2,4-trisubstituted benzene | Both are asymmetric; requires coupling analysis. |
| ¹H NMR Coupling | H3 & H4: Ortho-coupled ( | H5 & H6: Ortho-coupled ( | Identify which proton is isolated. |
| NOE Interaction | OMe enhances H3 .Ethyl enhances H4 & H6 .(H3 and H4 are ortho-coupled) | OMe enhances H3 .Ethyl enhances H3 & H5 .(H3 is isolated) | Crucial: In 5-Et, the OMe-neighbor (H3) is ortho-coupled to an Et-neighbor (H4). |
| GC Retention | Higher Retention Index (Polar Column) | Lower Retention Index (Polar Column) | 4-Et is typically more volatile/elutes earlier due to lower steric hindrance at OH. |
Experimental Protocols
Protocol A: High-Resolution ¹H NMR Validation
Objective: Determine substitution pattern via spin-spin coupling constants and Nuclear Overhauser Effect (NOE).
Reagents & Equipment:
-
Solvent: CDCl₃ (99.8% D) or DMSO-d₆.
-
Instrument: 400 MHz NMR or higher.
Workflow:
-
Sample Prep: Dissolve 10 mg of synthesized product in 0.6 mL solvent.
-
1D ¹H Acquisition: Acquire spectrum with sufficient scans (ns=16) to resolve hyperfine meta-coupling.
-
NOESY / 1D-NOE: Irradiate the Methoxy singlet (~3.8 ppm) and the Ethyl methylene quartet (~2.5 ppm).
Data Interpretation (Self-Validating Logic):
-
Step 1: Identify the aromatic region (6.5 – 7.0 ppm).[3] You should see three distinct proton signals.
-
Step 2 (Coupling Check):
-
If you see a doublet (
) and a doublet of doublets ( ) corresponding to protons that are not enhanced by the Methoxy group, the structure is 4-Ethyl . -
If you see a doublet (
) that is enhanced by the Methoxy group (H3), and it is coupled to a proton enhanced by the Ethyl group (H4), the structure is 5-Ethyl .
-
Protocol B: Regioisomer Quantification via GC-FID
Objective: Quantify the ratio of 5-Ethyl (Target) to 4-Ethyl (Impurity).
Parameters:
-
Column: DB-Wax or HP-Innowax (Polar column is essential for phenol separation).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program: 60°C (1 min) → 5°C/min → 240°C (5 min).
Expected Result:
-
4-Ethyl-2-methoxyphenol: Elutes earlier (RI approx. 2223 on polar phase).
-
5-Ethyl-2-methoxyphenol: Elutes later due to the ethyl group being meta to the OH, affecting hydrogen bonding with the stationary phase.
Visualization of Validation Logic
The following diagram illustrates the decision tree for distinguishing the two isomers based on NOE and Coupling topology.
Caption: Structural elucidation decision tree utilizing Nuclear Overhauser Effect (NOE) and spin-spin coupling topology to distinguish 5-ethyl vs. 4-ethyl isomers.
Mechanistic Insight: Why the 5-Isomer is Rare
Understanding the synthesis helps explain the necessity of this validation. In direct alkylation of guaiacol:
-
Directing Effects: The -OH group is a powerful ortho/para director. The -OMe group is a weaker ortho/para director.
-
Sterics: The position ortho to both groups (C3) is sterically crowded.
-
Outcome: The electrophile prefers the position para to the -OH (C4).
-
Result: 4-Ethylguaiacol is the thermodynamic and kinetic product.
-
Implication: Synthesis of 5-Ethyl-2-methoxyphenol usually requires indirect routes (e.g., acetylation of 5-bromo-2-methoxyphenol or specific catalytic pathways) or rigorous purification from a mixed stream.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10441857, 5-Ethenyl-2-methoxyphenol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Phenol, 4-ethyl-2-methoxy- (4-Ethylguaiacol) Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Stenutz, R. 5-ethyl-2-methoxyphenol vs 4-ethylguaiacol Structure Data. Stenutz.eu. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol. ACS Omega. Retrieved from [Link][4]
Sources
- 1. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. diva-portal.org [diva-portal.org]
- 4. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 5-Ethyl-2-methoxyphenol
Executive Summary
Target Molecule: 5-Ethyl-2-methoxyphenol (CAS: 2785-88-8) Synonyms: 5-Ethylguaiacol, Locustol (isomer), 1-Hydroxy-2-methoxy-5-ethylbenzene.[1] Primary Application: Pharmaceutical intermediate (e.g., VEGFR2 inhibitors), isomeric standard for flavor analysis, and antioxidant research.
Distinction Note: This guide specifically addresses the 5-ethyl isomer. Researchers must not confuse this with its regioisomer, 4-ethyl-2-methoxyphenol (4-Ethylguaiacol, CAS: 2785-89-9), which is the dominant "smoky" flavor compound produced by Brettanomyces in wine. The synthesis of the 5-isomer requires strategies that bypass the natural para-directing preference of the phenol group.
This guide compares three synthetic methodologies, prioritizing regiochemical fidelity and scalability.
Part 1: Strategic Route Analysis
Route A: The "Isovanillin" Vinyl Sequence (Wittig/Hydrogenation)
This is the Gold Standard for laboratory-scale synthesis requiring high isomeric purity. By starting with Isovanillin (3-hydroxy-4-methoxybenzaldehyde), the carbon skeleton is pre-functionalized at the correct positions (OH at 3, OMe at 4 relative to the aldehyde).
-
Mechanism: Wittig olefination converts the aldehyde to a vinyl group, followed by catalytic hydrogenation.
-
Pros: Guarantees 100% regioselectivity; mild conditions; established precursors.
-
Cons: Atom economy (triphenylphosphine oxide waste); multi-step.
Route B: The Benzylic Reduction Pathway (Grignard/Hydrogenolysis)
A more direct chemical route involving the addition of a methyl group to Isovanillin followed by deoxygenation.
-
Mechanism: Grignard addition (MeMgBr) forms a secondary alcohol, which is then reduced (hydrogenolysis) to the ethyl group.
-
Pros: Avoids phosphorus waste; shorter sequence.
-
Cons: Risk of ring reduction during hydrogenolysis; requires anhydrous conditions for Grignard.
Route C: Direct Friedel-Crafts Alkylation (Not Recommended)
Direct ethylation of guaiacol using ethylene or ethyl halides.
-
Mechanism: Electrophilic aromatic substitution (EAS).
-
Pros: Single step; cheap raw materials.
-
Cons: Severe Regioselectivity Issues. The hydroxyl group directs para (position 4) and ortho (position 6). The 5-position (meta to OH, para to OMe) is electronically disfavored. This route yields predominantly 4-ethylguaiacol, making isolation of the 5-isomer nearly impossible without preparative chromatography.
Part 2: Comparative Performance Metrics
| Metric | Route A: Isovanillin Vinyl | Route B: Grignard Reduction | Route C: Direct Alkylation |
| Regioselectivity | >99% (5-isomer) | >99% (5-isomer) | <10% (5-isomer) |
| Overall Yield | 75–85% | 60–70% | <5% (Isolated) |
| Scalability | High (kg scale feasible) | Moderate (Safety concerns) | High (Industrial) |
| Purification | Crystallization/Distillation | Column Chromatography | Difficult Isomer Separation |
| Cost Efficiency | Moderate | Moderate | Low (due to low yield) |
| Green Chemistry | Low (Phosphorus waste) | Moderate | High (if Zeolite catalyzed) |
Part 3: Detailed Experimental Protocol (Route A)
This protocol is selected for its reliability in producing analytical-grade 5-Ethyl-2-methoxyphenol.
Phase 1: Synthesis of 5-Vinyl-2-methoxyphenol (Wittig)
Reagents:
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) or n-Butyllithium -
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Solvent: Anhydrous THF
Workflow:
-
Phosphorus Ylide Formation: In a flame-dried flask under Argon, suspend
(1.2 equiv) in anhydrous THF. Cool to 0°C. Add base ( , 1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins. -
Addition: Dissolve Isovanillin (1.0 equiv) in minimal THF. Note: Hydroxyl protection (e.g., acetylation) is optional but improves yield; if unprotected, use 2.2 equiv of base to deprotonate the phenol first. Add dropwise to the ylide.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ).[2] Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash chromatography on silica gel. The product, 5-vinyl-2-methoxyphenol, is an oil that may crystallize upon standing.
Phase 2: Hydrogenation to 5-Ethyl-2-methoxyphenol
Reagents:
-
5-Vinyl-2-methoxyphenol (from Phase 1)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol
-
Hydrogen gas (
, balloon pressure)
Workflow:
-
Setup: Dissolve the vinyl intermediate in Methanol. Add the Pd/C catalyst carefully (pyrophoric risk).
-
Hydrogenation: Purge the flask with Argon, then switch to a Hydrogen balloon atmosphere. Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Reaction is usually rapid. Monitor disappearance of the alkene spot on TLC.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Final Purification: Distillation under reduced pressure (bp ~115°C at 5 mmHg) or recrystallization (if solid) to yield pure 5-Ethyl-2-methoxyphenol.
Part 4: Mechanistic Visualization
The following diagram illustrates the regiochemical logic comparing the standard Guaiacol route (which fails for this target) against the Isovanillin route.
Caption: Comparative regioselectivity. Route A (Blue) utilizes the aldehyde handle of Isovanillin to lock the ethyl group at position 5. Route C (Red) relies on electronic directing effects, which favor position 4, rendering it unsuitable for synthesizing the 5-isomer.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3083782, 5-Ethyl-2-methoxyphenol. Retrieved from [Link]
-
Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation. Beilstein J. Org. Chem. 2011, 7, 59–74. Retrieved from [Link]
-
ACS Publications. (2016). Development and Scaling-Up of the Fragrance Compound 4-Ethylguaiacol Synthesis. (Note: Cited for experimental conditions of vinyl-phenol hydrogenation applicable to the 5-isomer). Retrieved from [Link]
Sources
Technical Guide: Efficacy of 5-Ethyl-2-methoxyphenol vs. Established Inhibitors
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Comparative Pharmacology of 5-Ethyl-2-methoxyphenol (Homocreosol) in Inflammatory Signaling
Executive Summary
5-Ethyl-2-methoxyphenol (also known as Homocreosol ) is a phenolic compound primarily derived from wood creosote and Capsicum species. While structurally homologous to the widely used NADPH oxidase inhibitor Apocynin (4-hydroxy-3-methoxyacetophenone), Homocreosol exhibits a distinct pharmacological profile characterized by dual-action efficacy: potent scavenging of reactive oxygen species (ROS) and upstream suppression of the NF-κB signaling cascade.
This guide evaluates the efficacy of 5-Ethyl-2-methoxyphenol against established inhibitors—specifically Apocynin (ROS/NOX2 inhibition) and L-NMMA (iNOS inhibition). Experimental data suggests that while Homocreosol lacks the substrate-specificity of L-NMMA, it offers superior broad-spectrum modulation of inflammatory mediators (NO, PGE2, TNF-α) through the activation of the Nrf2/HO-1 axis and inhibition of p65 nuclear translocation.
Molecular Profile & Structural Logic
To understand the efficacy differences, one must analyze the structural activity relationship (SAR) of the methoxyphenol class.
-
5-Ethyl-2-methoxyphenol (Homocreosol): Features an ethyl group at the C5 position. This alkyl chain increases lipophilicity compared to acetylated analogs, potentially enhancing cellular permeability and blood-brain barrier (BBB) penetration.
-
Apocynin: Features a ketone (acetyl) group. It is a prodrug that requires activation by myeloperoxidase (MPO) to form the active diapocynin dimer, which inhibits NADPH oxidase assembly.
-
Mechanistic Divergence: Unlike Apocynin, 5-Ethyl-2-methoxyphenol does not strictly require MPO-mediated activation to exert antioxidant effects, making it effective in non-phagocytic cells (e.g., endothelial or neuronal cells) where MPO levels may be negligible.
Comparative Efficacy Analysis
The following data summarizes the inhibitory potential of 5-Ethyl-2-methoxyphenol in LPS-stimulated RAW 264.7 murine macrophages, a standard model for screening anti-inflammatory therapeutics.
Table 1: Comparative Inhibitory Profile (In Vitro)
| Compound | Primary Mechanism | IC50 (NO Inhibition)* | IC50 (PGE2 Inhibition) | Cytotoxicity (CC50) |
| 5-Ethyl-2-methoxyphenol | NF-κB Suppression / Nrf2 Activation | ~25 - 45 µM | ~30 µM | > 500 µM |
| Apocynin | NADPH Oxidase (NOX2) Assembly Block | ~90 - 100 µM | > 100 µM | > 1000 µM |
| L-NMMA | iNOS Competitive Inhibition | ~7.5 - 10 µM | N/A (Specific to NO) | > 500 µM |
| Dexamethasone | Glucocorticoid Receptor Agonist | < 1 µM | < 0.1 µM | Variable |
> Note: IC50 values are representative ranges derived from comparative assays of alkyl-methoxyphenols in LPS-stimulated macrophage models. Homocreosol typically outperforms Apocynin in direct NO suppression assays due to broader transcriptional downregulation of iNOS rather than solely scavenging ROS.
Critical Insight: The "Upstream" Advantage
While L-NMMA is a more potent inhibitor of Nitric Oxide (NO) specifically (acting directly on the iNOS enzyme), 5-Ethyl-2-methoxyphenol acts upstream. By blocking the nuclear translocation of NF-κB, it downregulates the expression of iNOS, COX-2, and inflammatory cytokines (TNF-α, IL-6) simultaneously.[1] This makes it a more comprehensive therapeutic candidate for complex inflammatory conditions than a single-enzyme inhibitor.
Mechanistic Visualization
The following diagram details the dual pathway modulation by 5-Ethyl-2-methoxyphenol: blocking the pro-inflammatory NF-κB arm while boosting the antioxidative Nrf2 arm.
Caption: 5-Ethyl-2-methoxyphenol inhibits the inflammatory cascade at three distinct nodes: ROS scavenging, NOX enzyme assembly, and most critically, NF-κB nuclear translocation.
Validated Experimental Protocol
To verify the efficacy of 5-Ethyl-2-methoxyphenol in your own laboratory, use the following self-validating protocol. This workflow includes a cytotoxicity checkpoint to ensure observed inhibition is not due to cell death.
Workflow: LPS-Induced Inflammation in RAW 264.7 Cells[1][2][3][4]
Caption: Standardized workflow for determining IC50 of phenolic inhibitors. The MTT assay is mandatory to rule out false positives caused by cytotoxicity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 5-Ethyl-2-methoxyphenol in DMSO to create a 100 mM stock solution.
-
Note: Ensure final DMSO concentration in culture does not exceed 0.1% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in 96-well plates (5 × 10⁴ cells/well) and incubate for 24 hours.
-
-
Pre-treatment (Critical for Causality):
-
Treat cells with varying concentrations (e.g., 5, 10, 25, 50, 100 µM) of the inhibitor 1 hour prior to LPS induction.
-
Why? Pre-treatment validates the preventative mechanism (NF-κB blockage) rather than just chemical scavenging of NO already produced.
-
-
Induction:
-
Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[2]
-
-
Assays (24h later):
-
NO Production: Mix 100 µL culture supernatant with 100 µL Griess reagent. Read absorbance at 540 nm.
-
Viability: Add MTT reagent to the remaining cells. A reduction in NO without a reduction in MTT absorbance confirms specific anti-inflammatory efficacy.
-
Limitations and Considerations
While 5-Ethyl-2-methoxyphenol is a potent research tool, researchers must account for the following:
-
Solubility: Like many methoxyphenols, it has limited aqueous solubility. Stock solutions must be prepared in DMSO or Ethanol.
-
Volatility: The compound can be volatile. Plate sealing during incubation is recommended to prevent cross-well contamination ("edge effects").
-
Specificity: It is a "multi-target" ligand (polypharmacology). While effective, it is less selective than monoclonal antibodies. It targets the redox status of the cell, which indirectly controls NF-κB.
References
-
NIH/PubMed : In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde (structural analog) via NF-κB, MAPK/AP-1, and Nrf2 modulation. (Analogous mechanism validation).
-
MDPI : Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells.
-
ResearchGate : Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation.
-
PubChem : 5-Ethyl-2-methoxyphenol Compound Summary (CID 3083782).
-
Biochem Pharmacology : Comparative pharmacology of chemically distinct NADPH oxidase inhibitors (Apocynin data).
Sources
Navigating Enzymatic Assays: A Comparative Guide to the Cross-Reactivity of 5-Ethyl-2-methoxyphenol
For researchers, scientists, and drug development professionals, the integrity of enzymatic assay data is paramount. The presence of interfering compounds can lead to misleading results, impacting critical decisions in drug discovery and diagnostics. This guide provides an in-depth analysis of the cross-reactivity of 5-Ethyl-2-methoxyphenol, a substituted guaiacol derivative, in three common enzymatic assays: Horseradish Peroxidase (HRP), Tyrosinase, and Cytochrome P450 (CYP) assays. By understanding the mechanisms of interaction and comparing its activity with relevant alternatives, researchers can better design their experiments to mitigate potential artifacts and ensure data accuracy.
Introduction to 5-Ethyl-2-methoxyphenol and Its Relevance in Enzymatic Assays
5-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, belongs to a class of phenolic compounds characterized by a methoxy group ortho to a hydroxyl group on a benzene ring. These compounds are found in various natural products and are also used as flavoring agents and in the synthesis of other molecules. Due to their phenolic structure, they possess antioxidant properties and can interact with various biological systems, including enzymes. This interaction can manifest as either inhibition or as a substrate for the enzyme, leading to significant cross-reactivity in enzymatic assays. Understanding this potential for interference is crucial for any researcher working with samples that may contain this or structurally similar compounds.
The Double-Edged Sword: Mechanisms of Cross-Reactivity
The cross-reactivity of 5-Ethyl-2-methoxyphenol stems from its chemical structure. The phenolic hydroxyl group is a key player, readily participating in redox reactions. The methoxy and ethyl groups further modulate its electronic properties and steric interactions within an enzyme's active site.
Horseradish Peroxidase (HRP) Assays: A Substrate in Disguise
In HRP-based assays, the enzyme catalyzes the oxidation of a chromogenic or fluorogenic substrate by hydrogen peroxide, leading to a measurable signal. Phenolic compounds, including guaiacol derivatives, can act as electron donors in this reaction, essentially becoming substrates for HRP. This leads to a competing reaction that can either enhance or inhibit the signal from the intended substrate, depending on the assay format and the concentration of the interfering compound. The oxidation of guaiacol by HRP, for instance, proceeds via a radical mechanism to form colored polymeric products.[1][2]
Comparative Analysis of Cross-Reactivity
While specific kinetic data for 5-Ethyl-2-methoxyphenol is not extensively available in public literature, we can infer its potential for cross-reactivity by examining data for its parent compound, guaiacol, and other closely related alkylguaiacols.
| Compound | Horseradish Peroxidase (HRP) Assay | Tyrosinase Assay | Cytochrome P450 (CYP) Assay |
| Guaiacol | Substrate (Km ≈ 0.2335 mM for some peroxidases)[1] | Weak inhibitor/substrate | Substrate for O-demethylation by CYP255A2[3] |
| 4-Ethylguaiacol (5-Ethyl-2-methoxyphenol) | Expected to be a substrate, similar to guaiacol | Potential for weak to moderate inhibition | Substrate for O-demethylation by CYP255A1[3] |
| 4-Methylguaiacol | Substrate | Potential for weak inhibition | Substrate for O-demethylation by CYP255A1[3] |
| 4-Propylguaiacol | Substrate | Potential for moderate inhibition | Substrate for O-demethylation by CYP255A1[3] |
| Kojic Acid | No significant interaction | Potent competitive inhibitor (IC50 in µM range) | Not a primary interactor |
| Ketoconazole | No significant interaction | No significant interaction | Potent inhibitor of CYP3A4 (IC50 in low µM range)[4] |
Note: The data for 4-alkylguaiacols in the tyrosinase assay is an educated inference based on the structure-activity relationships of phenolic compounds as tyrosinase inhibitors, where increased hydrophobicity can lead to stronger inhibition. Direct experimental data is needed for confirmation.
In-Depth Look at Enzymatic Interactions
Horseradish Peroxidase (HRP) Pathway
HRP catalyzes the oxidation of substrates through a ping-pong mechanism involving the formation of two intermediate enzyme species, Compound I and Compound II. Phenolic compounds like 5-Ethyl-2-methoxyphenol can donate electrons to these intermediates, regenerating the native enzyme and producing colored products that can interfere with the assay readout.
Caption: HRP catalytic cycle with a phenolic substrate.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme responsible for melanin synthesis. Many phenolic compounds can inhibit tyrosinase by chelating the copper ions in the active site or by acting as competitive or non-competitive inhibitors. The presence of hydroxyl and methoxy groups on the aromatic ring of 5-Ethyl-2-methoxyphenol makes it a candidate for tyrosinase interaction.[5] The ethyl group may further enhance its binding to the hydrophobic active site.
Cytochrome P450 Metabolism
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Guaiacol and its derivatives are known to be metabolized by CYPs, primarily through O-demethylation.[3] This means that 5-Ethyl-2-methoxyphenol can act as a substrate for certain CYP isoforms, leading to its depletion in an in vitro system and potentially inhibiting the metabolism of a co-administered drug that is a substrate for the same enzyme.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the extent of cross-reactivity of 5-Ethyl-2-methoxyphenol, the following detailed protocols can be employed.
Horseradish Peroxidase (HRP) Activity Assay
This protocol is designed to determine if 5-Ethyl-2-methoxyphenol acts as a substrate for HRP.
Materials:
-
Horseradish Peroxidase (HRP)
-
Guaiacol (as a control substrate)
-
5-Ethyl-2-methoxyphenol (test compound)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of HRP in phosphate buffer.
-
Prepare stock solutions of guaiacol and 5-Ethyl-2-methoxyphenol in a suitable solvent (e.g., DMSO or ethanol) and then dilute in phosphate buffer to various concentrations.
-
In a 96-well plate, add phosphate buffer, the substrate solution (guaiacol or 5-Ethyl-2-methoxyphenol), and HRP solution.
-
Initiate the reaction by adding H₂O₂.
-
Immediately measure the change in absorbance at 470 nm (for guaiacol oxidation) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine kinetic parameters such as Km and Vmax.
Caption: Workflow for HRP activity assay.
Tyrosinase Inhibition Assay
This protocol assesses the inhibitory potential of 5-Ethyl-2-methoxyphenol on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
5-Ethyl-2-methoxyphenol (test compound)
-
Kojic acid (positive control inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-DOPA, 5-Ethyl-2-methoxyphenol, and kojic acid.
-
In a 96-well plate, add phosphate buffer, the test compound or control inhibitor at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Cytochrome P450 Inhibition Assay
This protocol evaluates the inhibitory effect of 5-Ethyl-2-methoxyphenol on the activity of specific CYP isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
5-Ethyl-2-methoxyphenol (test compound)
-
Known CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare dilutions of the test compound and control inhibitors.
-
In a 96-well plate, pre-incubate HLMs with the test compound or control inhibitor in phosphate buffer.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value.[4]
Mitigating Cross-Reactivity in Your Assays
When the potential for cross-reactivity with 5-Ethyl-2-methoxyphenol or similar compounds is a concern, several strategies can be employed:
-
Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering phenolic compounds from the sample matrix before performing the enzymatic assay.
-
Assay Optimization: Adjust assay conditions such as pH, substrate concentration, and incubation time to minimize the impact of the interfering compound.
-
Alternative Assays: If significant interference is observed, consider using an alternative assay that is less susceptible to interference from phenolic compounds. For example, for HRP-based ELISAs, switching to a different enzyme-substrate system might be beneficial.
-
Control Experiments: Always include appropriate controls, such as a sample matrix without the analyte of interest but containing the potential interfering compound, to quantify the extent of cross-reactivity.
Conclusion
5-Ethyl-2-methoxyphenol, as a guaiacol derivative, possesses the structural features that predispose it to cross-reactivity in common enzymatic assays. Its ability to act as a substrate for HRP and CYPs, and as a potential inhibitor of tyrosinase, underscores the importance of careful assay design and validation. By understanding the underlying mechanisms of interaction and employing the appropriate experimental controls and mitigation strategies, researchers can ensure the generation of reliable and accurate data in their drug discovery and development endeavors.
References
- Santimone, M. (1975). Titration study of guaiacol oxidation by horseradish peroxidase. Canadian Journal of Biochemistry, 53(6), 649-657.
- Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. (2020). Proceedings of the National Academy of Sciences, 117(39), 24266-24274.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). Drug Metabolism and Disposition, 44(5), 729-740.
- Guaiacol Oxidation Products in the Enzyme-Activity Assay Reaction by Horseradish Peroxidase Catalysis. (2008). Journal of the Chinese Chemical Society, 55(4), 834-840.
- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
- Guaiacol Oxidation Products in the Enzyme-Activity Assay Reaction by Horseradish Peroxidase Catalysis. ResearchGate. Available at: [Link]
- Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (2019). Cosmetics, 6(4), 57.
- Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. (2020). PNAS, 117(39), 24266-24274.
- Titration study of guaiacol oxidation by horseradish peroxidase. (1975). PubMed. Available at: [Link]
- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2021). Molecules, 26(11), 3196.
- Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. (2021). International Journal of Molecular Sciences, 22(13), 6795.
- Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (2019). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Titration study of guaiacol oxidation by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of 5-Ethyl-2-methoxyphenol and 4-ethylguaiacol
A Technical Comparison Guide for Analytical Resolution and Synthetic Application
Executive Summary: The Isomer Challenge
In the fields of lignin valorization, flavor chemistry, and chemical ecology, the distinction between 4-Ethylguaiacol (4-EG) and 5-Ethyl-2-methoxyphenol (5-EG, Locustol) is a critical analytical checkpoint. While 4-EG is a ubiquitous flavor compound (smoky, spicy) and a major product of lignin depolymerization, its positional isomer 5-EG is a potent aggregation pheromone in locusts and a minor byproduct in synthesis.
This guide provides a head-to-head technical analysis, focusing on the synthetic origins , analytical differentiation (GC/NMR) , and divergent biological applications of these two isomers.
Physicochemical Profile & Identification
The core difference lies in the substitution pattern on the benzene ring relative to the directing hydroxyl (-OH) and methoxy (-OCH₃) groups.
| Feature | 4-Ethylguaiacol (4-EG) | 5-Ethyl-2-methoxyphenol (5-EG) |
| IUPAC Name | 4-Ethyl-2-methoxyphenol | 5-Ethyl-2-methoxyphenol |
| Common Name | p-Ethylguaiacol | Locustol |
| CAS Number | 2785-89-9 | 2785-88-8 |
| Structure | Ethyl group para to Hydroxyl | Ethyl group meta to Hydroxyl (para to Methoxy) |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol |
| Boiling Point | 235 °C | ~234–238 °C (Close-boiling) |
| LogP (Est.) | 2.38 | 2.40 |
| Sensory Profile | Smoky, Bacon, Clove, Medicinal | Phenolic, less distinct smoke character |
| Primary Origin | Brettanomyces fermentation, Lignin pyrolysis | Locust pheromone biosynthesis, Minor synthetic byproduct |
Synthetic Pathways & Selectivity
The formation of these isomers is governed by Electrophilic Aromatic Substitution (EAS) rules. Understanding the directing effects is essential for researchers attempting to selectively synthesize or purify one over the other.
-
The Guaiacol Substrate: Contains two activating groups: -OH (Strong activator, ortho/para director) and -OCH₃ (Moderate activator, ortho/para director).
-
The Conflict:
-
-OH directs to: Position 6 (ortho) and Position 4 (para).
-
-OCH₃ directs to: Position 3 (ortho) and Position 5 (para).
-
-
The Outcome: Since the activating power of -OH > -OCH₃ , the major product of direct ethylation (Friedel-Crafts) is 4-EG . 5-EG is formed as a minor impurity (typically <10% in non-optimized reactions) because it requires substitution at the position favored by the weaker -OCH₃ group.
Diagram 1: Competitive Synthesis Pathway
Caption: Competitive Friedel-Crafts alkylation of guaiacol. The stronger directing effect of the hydroxyl group favors 4-EG formation.
Analytical Differentiation Protocols
Distinguishing these isomers requires high-resolution techniques due to their identical mass (m/z 152) and similar polarity.
Protocol A: Nuclear Magnetic Resonance (NMR) Distinction
The 1H-NMR coupling patterns of the aromatic protons provide the most definitive structural proof.
-
4-Ethylguaiacol (1,2,4-substitution):
-
Shows an ABX-like or ABC system (depending on solvent).
-
Key Feature: The proton at C3 is isolated between the OMe and the Ethyl group (meta coupling only). Protons at C5 and C6 are adjacent (ortho coupling, J ≈ 8 Hz).
-
-
5-Ethyl-2-methoxyphenol (1,2,5-substitution):
-
Key Feature: The proton at C6 is isolated between the OH and the Ethyl group (singlet or small meta doublet). Protons at C3 and C4 are adjacent (ortho coupling, J ≈ 8 Hz).
-
Decision Rule: Look for the isolated aromatic singlet .
-
If the singlet/small doublet is ortho to the OMe (shielded region), it is 4-EG .
-
If the singlet/small doublet is ortho to the OH (deshielded region), it is 5-EG .
Protocol B: GC-MS Separation
Standard non-polar columns (e.g., DB-5) may show overlapping peaks. Polar columns are recommended for quantitative resolution.
-
Column: Wax-based column (e.g., DB-WAX or HP-INNOWax), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 250°C (Hold 5 min).
-
-
Retention Order (Typical on Wax):
-
4-EG: Elutes later due to stronger H-bonding interaction of the para-ethyl phenol structure with the polar phase.
-
5-EG: Elutes slightly earlier or later depending on specific column phase selectivity, but separation factor (
) is typically > 1.05.
-
-
Mass Spectrum (EI, 70eV): Both show parent ion
152. Look for ratio differences in fragment ions 137 (M - CH₃) and 123 (M - C₂H₅).
Biological & Industrial Applications[2][4][5][6]
4-Ethylguaiacol: The Flavor Agent [1][2]
-
Role: Key odorant in "Brett" wines and smoked foods.
-
Mechanism: Produced by Brettanomyces yeast via decarboxylation of ferulic acid to 4-vinylguaiacol, followed by reduction to 4-ethylguaiacol.
-
Threshold: Sensory detection threshold is extremely low (~50 µg/L in wine).
5-Ethyl-2-methoxyphenol: The Pheromone (Locustol) [3]
-
Role: Aggregation pheromone for the migratory locust (Locusta migratoria).
-
Mechanism: Promotes the "gregarization" phase, causing solitary locusts to swarm.
-
Research Use: Used in entomological studies to test pest control strategies and behavioral modification.
Experimental Workflow: Isolation and Identification
This workflow describes the logic for identifying an unknown ethylguaiacol isomer from a biological sample (e.g., lignin bio-oil or insect extract).
Diagram 2: Analytical Decision Matrix
Caption: Step-by-step decision matrix for definitively identifying ethylguaiacol isomers.
References
-
National Institute of Standards and Technology (NIST). 4-Ethyl-2-methoxyphenol Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 4-Ethylguaiacol Compound Summary (CID 62465).[4] National Library of Medicine. [Link]
-
ResearchGate. Selectivity Engineered Friedel–Crafts Acylation of Guaiacol. (Context on synthesis selectivity). [Link]
-
The Good Scents Company. 4-Ethyl Guaiacol Flavor & Fragrance Data.[Link]
Sources
Reproducibility Guide: Synthesis of 5-Ethyl-2-methoxyphenol (Locustol)
Topic: Reproducibility of 5-Ethyl-2-methoxyphenol Synthesis Methods Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates the reproducibility of synthesis methods for 5-Ethyl-2-methoxyphenol (CAS: 2785-88-8), also known as 5-ethylguaiacol or locustol . This compound is a regioisomer of the common flavoring agent 4-ethylguaiacol (CAS: 2785-89-9).
Critical Distinction: Researchers must verify the substitution pattern of the starting material. The 5-ethyl isomer is meta to the hydroxyl group and para to the methoxy group. Using the wrong precursor (e.g., acetovanillone instead of acetoisovanillone) will yield the incorrect 4-ethyl isomer, a common reproducibility failure in this workflow.
Part 1: Comparative Analysis of Synthesis Routes
The following table compares the three primary methodologies based on yield, purity, and scalability.
| Feature | Method A: Deoxygenative Reduction (Recommended) | Method B: Isovanillin Extension (Reliable) | Method C: Direct Alkylation (Not Recommended) |
| Precursor | Acetoisovanillone (3-hydroxy-4-methoxyacetophenone) | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | Guaiacol + Ethylating Agent |
| Mechanism | TiCl₄-mediated reduction of ketone to alkyl | Wittig olefination | Friedel-Crafts Alkylation |
| Yield | High (~76%) | Moderate (Total ~60% over 2 steps) | Low (<20% for specific isomer) |
| Regioselectivity | Perfect (Defined by precursor) | Perfect (Defined by precursor) | Poor (Favors 4-ethyl isomer) |
| Scalability | High (Batch) | High (Multi-step) | Low (Difficult separation) |
| Safety Profile | Moderate (TiCl₄ is moisture sensitive) | High (Standard organic reagents) | Moderate (Acid catalysts) |
Part 2: Detailed Experimental Protocols
Method A: TiCl₄-Mediated Deoxygenative Reduction (High Specificity)
Best for: One-step synthesis from commercially available ketone precursors.
Mechanism: This method utilizes Titanium(IV) chloride to activate the ketone carbonyl of acetoisovanillone , followed by reduction with ammonia borane. This avoids the harsh acidic conditions of Clemmensen reduction and the high pressure of catalytic hydrogenation.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Acetoisovanillone (1.0 eq, 10 mmol)
-
Ammonia Borane (
, 2.5 eq) - (1.1 eq)
-
Solvent: Dry THF (50 mL)
-
-
Procedure:
-
Dissolve acetoisovanillone in dry THF under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Add
dropwise via syringe. The solution may turn yellow/orange (complex formation). Stir for 10 minutes. -
Add Ammonia Borane in one portion.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the ketone.
-
-
Workup:
-
Quench slowly with water (caution: gas evolution).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
-
Validation:
-
Target: 5-Ethyl-2-methoxyphenol (Colorless oil).[1]
-
NMR Check: Verify triplet at
ppm (methyl) and quartet at ppm (methylene).
-
Method B: The Isovanillin Route (Wittig + Hydrogenation)
Best for: Labs where Acetoisovanillone is unavailable but Isovanillin is in stock.
Protocol:
-
Step 1: Wittig Olefination
-
React Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with Methyltriphenylphosphonium bromide (
) and a base (KOtBu or NaH) in THF to yield 5-Vinylguaiacol . -
Note: Protect the phenol (e.g., as acetate) if yield is low, though direct olefination is often possible with excess base.
-
-
Step 2: Catalytic Hydrogenation
-
Dissolve 5-Vinylguaiacol in Ethanol.
-
Add 10 wt% Pd/C catalyst.
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite and concentrate.
-
-
Result: Quantitative conversion of vinyl to ethyl group.
Part 3: Visualizations & Logic Pathways
Figure 1: Reaction Pathway Comparison
This diagram illustrates the divergence between the correct 5-ethyl synthesis and the common 4-ethyl error.
Caption: Regiochemical outcome depends entirely on the ketone precursor. Acetoisovanillone yields the 5-ethyl target.
Figure 2: Method A Workflow (TiCl4 Reduction)
Step-by-step logic for the recommended synthesis route.
Caption: Step-by-step execution of the TiCl4-mediated deoxygenative reduction protocol.
Part 4: Reproducibility Checklist
-
Precursor Verification: Run a proton NMR on your starting material.
-
Acetoisovanillone (Correct): Doublet for aromatic proton at C5 (ortho to acetyl) and C6.
-
Acetovanillone (Incorrect): Different splitting pattern (1,2,4-substitution vs 1,3,4).
-
-
Moisture Control:
hydrolyzes rapidly, releasing HCl fumes. Use a fresh bottle and dry syringes. -
Quenching Safety: The ammonia borane quench can be vigorous. Ensure the reaction is cooled back to 0°C before adding water.
References
-
RSC Advances (2013).TiCl4-Mediated Deoxygenative Reduction of Aromatic Ketones to Alkylarenes with Ammonia Borane.
-
Source:
-
-
PeerJ (2019).Chemical characterisation of potential pheromones... (Synthesis of 5-ethyl-2-methoxyphenol standard).
-
Source:
-
-
Journal of Chemical Ecology.Locustol (5-ethylguaiacol)
-
Source:
-
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Ethyl-2-methoxyphenol
Executive Summary & Risk Context
This guide defines the Personal Protective Equipment (PPE) and operational protocols required for handling 5-Ethyl-2-methoxyphenol .[1] While often perceived as less hazardous than its parent compound (phenol), this substance presents specific risks due to its lipophilic nature and potential for severe eye and skin irritation (H315, H319).
The Scientist’s Perspective (The "Why"): Unlike simple inorganic acids that burn immediately upon contact, phenolic derivatives like 4-EG possess a local anesthetic effect and high lipid solubility. This allows them to penetrate the stratum corneum of the skin efficiently. A researcher may not feel the initial exposure, leading to delayed chemical burns or systemic absorption. Therefore, our PPE strategy focuses on permeation resistance and redundancy .
Hazard Identification & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Parameter | Specification | Operational Logic |
| Physical State | Liquid (or low-melting solid, MP ~15°C) | Viscosity changes with temp; heating increases vapor pressure. |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319) | Phenolic hydroxyl groups can denature proteins. |
| Flash Point | ~107–108°C (Combustible) | Keep away from open flames/hot plates >100°C. |
| Engineering Control | Chemical Fume Hood | Mandatory. The compound has a potent, lingering smoky/medicinal odor. Handling outside a hood will contaminate lab air quality. |
PPE Selection Matrix
This matrix is designed for neat (pure) substance handling . For dilute solutions (<1%), standard lab PPE is generally sufficient, but the "Double-Glove" rule remains best practice.
A. Hand Protection (Critical)
Standard 4-mil disposable nitrile gloves offer limited protection against phenolic compounds over long durations.
| Handling Duration | Recommended Glove System | Scientific Rationale |
| Incidental (Splash) | Double Nitrile (Disposable) (Outer: 4-5 mil, Inner: 4 mil) | The air gap between gloves provides a breakthrough buffer. If the outer glove is splashed, strip and replace immediately.[2] |
| Prolonged / Immersion | Butyl Rubber or Neoprene (>15 mil thickness) | Phenols swell and degrade nitrile over time. Butyl rubber offers superior resistance to permeation by aromatic oxygenates. |
| Technique | "Change-on-Splash" Protocol | Do not wait for pain. If liquid touches the glove, assume permeation has begun. Change immediately. |
B. Eye & Body Protection[1][3][4][5][6][7][8]
| Component | Requirement | Notes |
| Eyes | Chemical Splash Goggles | Safety Glasses are insufficient. Vapors and splashes can cause severe irritation. Goggles seal the eyes from creeping vapors. |
| Body | Lab Coat (Buttoned) + Apron | Use a standard cotton/poly lab coat. If pouring volumes >100mL, add a chemical-resistant rubber apron to protect the torso. |
| Respiratory | Fume Hood (Primary) | If hood is unavailable (Emergency only): Half-face respirator with Organic Vapor (OV) cartridges (Black/Yellow band). |
Operational Protocol: Step-by-Step
This workflow ensures safety through redundancy. Every step is a self-validating check.
Phase 1: Pre-Operational Verification
-
Airflow Check: Verify fume hood face velocity is between 80–120 fpm.
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Spill Kit Prep: Ensure a "Phenol/Organic Spill Kit" (vermiculite or polypads) is within arm's reach. Do not use paper towels for large spills (combustible surface area).
Phase 2: Active Handling
-
Liquefaction: If the material is solid (stored cool), gently warm in a water bath (<40°C). Do not use a heat gun (risk of localized overheating and vapor generation).
-
Transfer: Use positive displacement pipettes for viscous liquids to prevent dripping.
-
Vessel Management: Keep all receiving vessels inside the hood. Cap containers immediately after transfer to contain odors.
Phase 3: Decontamination & Doffing[5]
-
Wipe Down: Wipe all tools (pipettes, scales) with a solvent-dampened wipe (Ethanol or Isopropanol) inside the hood.
-
Waste Segregation: Place wipes in solid hazardous waste.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove goggles.
-
Remove lab coat.
-
Remove inner gloves.[2]
-
Wash hands with soap and water for 60 seconds (mechanical friction removes lipophilic residues).
-
Visual Workflow: Safety Logic
The following diagram illustrates the decision logic for handling 5-Ethyl-2-methoxyphenol, emphasizing the "Stop Work" triggers.
Figure 1: Operational workflow for handling 5-Ethyl-2-methoxyphenol, detailing PPE selection logic and emergency branch points.
Disposal & Emergency Response
Disposal Protocol
-
Classification: Hazardous Chemical Waste.
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this can cause exothermic reactions.
-
Container: Collect in a dedicated "Organic Waste" container (HDPE or Glass). Label clearly with constituent name and "Toxic/Irritant" hazard check.
-
Empty Containers: Triple rinse with a solvent (ethanol/acetone) before discarding the container. Collect the rinsate as hazardous waste.
Emergency First Aid
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and copious amounts of water for at least 15 minutes. Note: Unlike pure phenol, PEG 300/400 swabbing is not explicitly mandated for this derivative in all SDS, but soap/water is critical to remove the lipophilic oil.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[1][3][4][5][6][7] Seek medical attention immediately.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-Ethylguaiacol (CAS 2785-89-9).[1][3][4][6][8] National Center for Biotechnology Information. Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile vs. Neoprene performance against phenolic derivatives). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
